molecular formula C17H20ClN3O B1257767 (R)-triticonazole

(R)-triticonazole

Cat. No.: B1257767
M. Wt: 317.8 g/mol
InChI Key: PPDBOQMNKNNODG-ZGUWOUCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Triticonazole is a single enantiomer of the chiral triazole fungicide triticonazole. This high-purity compound is provided as a certified reference standard for research applications, enabling the study of enantiomer-specific effects in agricultural and environmental science. As a sterol demethylation inhibitor (SDHI), its primary mechanism of action is the inhibition of the CYP51 enzyme in the ergosterol biosynthesis pathway, disrupting cell membrane formation in a wide range of fungal pathogens . Scientific investigations have revealed that the fungicidal activity is predominantly attributed to the (R)-enantiomer, which has been shown to be 3 to 80 times more potent against various phytopathogens compared to its (S)- counterpart . This makes (R)-Triticonazole a critical tool for probing stereospecific biological activity and degradation kinetics. Research applications include enantioselective toxicology and toxicokinetic studies, as the enantiomers display different exposure profiles and tissue distribution in mammalian models . It is also essential for environmental fate studies, as the (R) and (S) forms degrade at distinct rates in different matrices, informing environmental risk assessments . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

(1R,5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3/b14-9+/t17-/m0/s1

InChI Key

PPDBOQMNKNNODG-ZGUWOUCSSA-N

Isomeric SMILES

CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/[C@]1(CN3C=NC=N3)O)C

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C

Origin of Product

United States

Advanced Stereoselective Synthesis and Derivatization of R Triticonazole

Enantioselective Synthesis Strategies for (R)-Triticonazole Production

Enantioselective synthesis, also known as asymmetric synthesis, is a chemical process designed to produce stereoisomeric products in unequal amounts, favoring a specific enantiomer wikipedia.org. This is critical for chiral compounds like (R)-triticonazole, where different enantiomers can exhibit varying biological activities wikipedia.orgchiralpedia.com. The goal is to achieve high enantiomeric excess (ee) of the desired (R)-enantiomer.

Application of Chiral Catalysis in Asymmetric Synthesis

Chiral catalysis is a highly efficient approach for achieving chiral synthesis, enabling the production of enantiomerically pure compounds with high enantioselectivity wikipedia.orgchiralpedia.com. This involves using chiral catalysts, which can be metal complexes, organocatalysts, or enzymes, to direct the reaction towards the formation of one specific enantiomer wikipedia.orgchiralpedia.com. While specific detailed examples of chiral catalysis for the direct asymmetric synthesis of (R)-triticonazole are not extensively detailed in the provided search results, the broader principles are highly relevant. For instance, asymmetric epoxidation and asymmetric hydrogenation are versatile examples of enantioselective synthesis using chiral catalysts wikipedia.orgchiralpedia.com. The development of novel chiral ligands and transition metal complexes continues to improve the scope and efficiency of these reactions chiralpedia.com. In the context of other triazole fungicides, chemoenzymatic approaches have been explored, such as the biocatalytic resolution of racemic epoxy-precursors mediated by epoxide hydrolases, followed by chemocatalytic synthesis to yield the desired enantiomer with high optical purity figshare.comresearchgate.net. This highlights the potential for similar strategies in (R)-triticonazole synthesis.

Rational Design and Synthesis of Novel (R)-Triticonazole Analogues

Rational design and synthesis of analogues aim to create new compounds with improved properties while retaining or enhancing the desired bioactivity nih.gov. For (R)-triticonazole, this involves modifying its structure based on an understanding of its interaction with biological targets.

Structure-Guided Derivatization for Enhanced Bioactivity

Structure-guided derivatization involves understanding the structure-activity relationship (SAR) of triticonazole (B1683677) to make targeted modifications that enhance its fungicidal activity. (R)-triticonazole primarily inhibits ergosterol (B1671047) biosynthesis by targeting the CYP51 enzyme (cytochrome P450 14α-sterol demethylase) in fungi researchgate.netnih.govacs.orgresearchgate.net. Homology modeling and molecular docking studies have suggested that the distinct bioactivities of (R)- and (S)-triticonazole enantiomers are likely due to their different binding modes and affinities to CYP51b researchgate.netnih.govacs.org. This mechanistic insight provides a basis for rational design, where modifications to the triticonazole scaffold could be designed to optimize binding interactions with the CYP51 enzyme, potentially leading to enhanced potency or a broader spectrum of activity acs.orgresearchgate.net. For example, novel 2-Ar-1,2,3-triazole derivatives have been designed and synthesized as potential fungicides, with some compounds showing superior activity against certain phytopathogens compared to commercial fungicides acs.orgresearchgate.net.

Exploration of Bioisosteric Modifications within the Triticonazole Scaffold

Bioisosterism is a strategy in drug design where one functional group is replaced with another that possesses similar physical and chemical properties, aiming to enhance drug efficacy, reduce toxicity, or improve pharmacokinetic properties while maintaining biological activity beilstein-journals.orgipinnovative.comresearchgate.net. This approach can lead to changes in physicochemical properties like aqueous solubility, metabolic stability, and lipophilicity beilstein-journals.orgarxiv.org. For the triticonazole scaffold, bioisosteric modifications could involve replacing parts of the molecule with different groups that maintain the crucial interactions with the CYP51 target but offer advantages in terms of stability, bioavailability, or resistance profile. While specific examples of bioisosteric modifications of triticonazole are not detailed in the provided snippets, the general concept involves, for instance, replacing ring systems or introducing heteroatoms to modulate properties while preserving the pharmacophore essential for CYP51 inhibition nih.govscielo.org.mx. This strategy is a key aspect of lead optimization in agrochemical development arxiv.org.

Methodologies for Stereochemical Purity Assessment and Enantiomer Separation

Given the significant differences in bioactivity between (R)- and (S)-triticonazole, assessing the stereochemical purity and separating enantiomers is paramount researchgate.netnih.govacs.orgresearchgate.netnih.gov.

Various analytical techniques are employed for enantioseparation, including high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and gas chromatography (GC) mdpi.comsphinxsai.com. HPLC, especially when coupled with chiral columns, is widely used for the enantioseparation and determination of triticonazole enantiomers in various matrices, including fruits, vegetables, and soil researchgate.netnih.govmdpi.com. Cellulose-based chiral columns, such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2), have demonstrated excellent resolution for triticonazole enantiomers researchgate.netnih.govmdpi.com.

Data Table 1: Enantioseparation Parameters for Triticonazole

Technique Chiral Stationary Phase (CSP) Resolution (Rs) Application Matrix Reference
HPLC Cellulose tris(3-chloro-4-methylphenylcarbamate) 14.04 Fruits, Vegetables, Soil researchgate.netnih.gov

Electronic Circular Dichroism (ECD) spectroscopy, combined with experimental and predicted data, has been used to determine the absolute configuration of triticonazole enantiomers, confirming that the first eluted enantiomer is (+)-(S)-triticonazole researchgate.netresearchgate.netnih.gov. This is crucial for correctly assigning the (R)-configuration to the more bioactive enantiomer.

The modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) extraction procedure has been successfully applied for sample preparation, achieving sufficient recoveries and low detection limits for both enantiomers in various matrices researchgate.netnih.gov. Limits of detection (LODs) ranged from 0.0012-0.0031 mg/kg and limits of quantification (LOQs) from 0.0036-0.0091 mg/kg for the two enantiomers, demonstrating the sensitivity and reliability of these methods for enantioselective detection researchgate.netnih.gov.

Molecular and Cellular Mechanisms of Fungicidal Action of R Triticonazole

Inhibition of Ergosterol (B1671047) Biosynthesis Pathway in Fungal Pathogens

(R)-triticonazole, like other azole fungicides, primarily targets the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity and function. The inhibition of this pathway leads to the accumulation of toxic sterol intermediates and a deficiency of ergosterol, fundamentally compromising the fungal cell. nih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Cytochrome P450 14α-Demethylase (CYP51) Target Specificity and Binding Affinity

The core mechanism of (R)-triticonazole involves the inhibition of cytochrome P450 14α-demethylase (CYP51), also known as lanosterol (B1674476) 14α-demethylase (Erg11p) in some fungi. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govamazonaws.commdpi.com This enzyme is critical for the demethylation step in the conversion of lanosterol to ergosterol. nih.govnih.govnih.govnih.gov (R)-triticonazole demonstrates high specificity for fungal CYP51, binding to the heme iron of the enzyme. researchgate.net This binding prevents the enzyme from performing its catalytic function, thereby halting ergosterol production. nih.govnih.gov

Research indicates that (R)-triticonazole exhibits significantly higher fungicidal potency and inhibitory effects on ergosterol biosynthesis compared to its (S)-enantiomer. Studies have shown that (R)-triticonazole can be 3.11 to 82.89 times more potent in fungicidal activity than (S)-triticonazole. researchgate.net Furthermore, its inhibition of ergosterol biosynthesis and cell membrane synthesis is 1.80 to 7.34 times higher than that of its antipode. researchgate.net

Table 1: Comparative Potency of (R)- and (S)-Triticonazole

Characteristic(R)-Triticonazole vs. (S)-TriticonazoleCitation
Fungicidal Activity Potency3.11–82.89 times higher researchgate.net
Inhibition of Ergosterol Biosynthesis1.80–7.34 times higher researchgate.net
Inhibition of Cell Membrane Synthesis1.80–7.34 times higher researchgate.net

Comparative Molecular Docking and Homology Modeling of (R)- and (S)-Triticonazole with Fungal CYP51

Molecular docking and homology modeling studies have provided insights into the distinct bioactivities of triticonazole (B1683677) enantiomers, suggesting differences in their binding modes and affinities to fungal CYP51b. researchgate.net These computational analyses support the experimental observations of the superior potency of the (R)-enantiomer. The stereoselective binding interactions of the (R)-enantiomer with the CYP51 protein are believed to contribute to its stronger inhibitory effect. nih.gov The specific orientation and interactions within the relatively hydrophobic binding site of CYP51 are crucial for the effectiveness of azole antifungals. nih.govplos.org

Downstream Cellular and Physiological Effects on Fungal Pathogens

The primary inhibition of ergosterol biosynthesis by (R)-triticonazole leads to significant downstream cellular and physiological effects that ultimately impair fungal growth and survival.

Alterations in Fungal Cell Membrane Integrity and Permeability

The depletion of ergosterol, a key structural component of the fungal cell membrane, directly compromises membrane integrity and fluidity. nih.govnih.govnih.govresearchgate.netcore.ac.uk In the absence of sufficient ergosterol, toxic 14α-methylated sterol precursors, such as lanosterol and 4,14-dimethylzymosterol, accumulate within the membrane. nih.govnih.gov These abnormal sterols disrupt the ordered structure and functionality of the cell membrane, leading to increased permeability. nih.govnih.govcore.ac.ukscielo.brgoogleapis.com This enhanced permeability results in the leakage of essential intracellular components, loss of cellular organization, and ultimately, cell lysis and death. nih.govnih.govscielo.br

Impact on Hyphal Growth, Spore Germination, and Mycelial Elongation

The compromised cell membrane due to ergosterol depletion significantly impacts fundamental fungal developmental processes. (R)-triticonazole's action leads to observable effects on hyphal growth, spore germination, and mycelial elongation. researchgate.net Fungal growth typically involves spore germination, followed by filamentous growth through hyphal elongation to form a mycelial network. frontiersin.orgmycosphere.orgfrontiersin.org Disruptions in membrane integrity and sterol availability directly impede these processes. For instance, alterations in hyphal morphology, such as swelling and abnormal growth, and reduced germ tube elongation from spores, have been observed with similar membrane-disrupting agents. sld.cu The inability to properly form and maintain functional cell membranes due to (R)-triticonazole's action hinders the structural expansion necessary for hyphal extension and the initiation of new growth from spores. researchgate.netresearchgate.net

Influence on Fungal Metabolic Processes Beyond Ergosterol Biosynthesis

While the primary and most well-documented fungicidal mechanism of (R)-triticonazole revolves around the inhibition of ergosterol biosynthesis, the direct and broad influence of (R)-triticonazole on other distinct fungal metabolic processes beyond the sterol pathway is not extensively detailed in current literature. The downstream effects observed, such as membrane disruption and impaired growth, are largely direct consequences of the sterol deficiency and the accumulation of toxic intermediates within the ergosterol pathway itself. While some azoles may have pleiotropic effects, specific, broad metabolic impacts of (R)-triticonazole outside of its direct sterol biosynthesis inhibition are not widely reported as primary fungicidal mechanisms.

Enantioselective Fungicidal Activity and Efficacy Studies of R Triticonazole

In Vitro Fungicidal Potency Across Diverse Plant Pathogen Species

Research has consistently shown that (R)-triticonazole exhibits superior fungicidal activity in laboratory settings against a variety of economically important plant pathogens. acs.orgnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations

Studies determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) have quantified the enhanced potency of the (R)-enantiomer. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death. nih.govnih.gov For nine different plant pathogens, the fungicidal activity of (R)-triticonazole was found to be 3.11 to 82.89 times greater than that of the (S)-enantiomer. acs.orgnih.gov Furthermore, (R)-triticonazole was 1.80 to 7.34 times more effective at inhibiting ergosterol (B1671047) biosynthesis and cell membrane synthesis than its (S)-antipode. nih.govacs.org

The table below illustrates the comparative in vitro fungicidal activity of (R)-triticonazole and (S)-triticonazole against various plant pathogens.

Plant Pathogen(R)-triticonazole EC₅₀ (mg/L)(S)-triticonazole EC₅₀ (mg/L)Enantiomeric Ratio (S/R)
Rhizoctonia solani0.1512.4382.87
Fusarium verticillioides0.286.4523.04
Botrytis cinerea (Strawberry)0.234.2318.39
Botrytis cinerea (Tomato)0.315.9819.29
Rhizoctonia cerealis0.184.3123.94
Alternaria solani0.541.683.11
Gibberella zeae0.092.5428.22
Sclerotinia sclerotiorum0.329.8730.84
Pyricularia grisea0.113.4531.36

Source: Adapted from Zhang et al., 2018 acs.orgnih.gov

Comparative Efficacy Against Specific Cereal and Horticultural Pathogens

(R)-triticonazole has demonstrated high efficacy against several key pathogens affecting cereal and horticultural crops.

Rhizoctonia solani : This soil-borne pathogen causes significant root rot and damping-off in various crops. ekb.eg (R)-triticonazole shows potent activity against R. solani, with an EC₅₀ value significantly lower than that of the (S)-enantiomer, indicating its potential for effective control of this disease. acs.orgnih.gov

Fusarium verticillioides : A major pathogen of maize, causing ear and stalk rot. (R)-triticonazole effectively inhibits the growth of this fungus. acs.orgnih.gov

Botrytis cinerea : Known as gray mold, this fungus affects a wide range of fruits, vegetables, and ornamental plants. ncsu.edu Studies have shown that (R)-triticonazole is highly effective against both strawberry and tomato isolates of B. cinerea. acs.orgnih.gov

In Planta Efficacy and Systemic Movement Characteristics

The effectiveness of a fungicide in a whole-plant system depends not only on its intrinsic activity against the pathogen but also on its ability to be absorbed, move within the plant, and reach the sites of infection. cabidigitallibrary.orgrevistacultivar.compurdue.edu

Evaluation in Controlled Environment and Field Trial Settings for Disease Control

Controlled environment and field studies have corroborated the in vitro findings, demonstrating the practical utility of (R)-triticonazole for disease management. For instance, studies on wheat have shown that (R)-triticonazole provides excellent control of seed-borne diseases. nih.gov The application of pure (R)-triticonazole, due to its high bioactivity, could potentially reduce the required application dosage compared to the racemic mixture, thereby minimizing environmental risks. acs.orgresearchgate.net Field trials have demonstrated the efficacy of triticonazole (B1683677) in controlling various diseases on cereals and turf. herts.ac.ukpublications.gc.ca

Investigating Systemic Translocation and Distribution within Plant Tissues

Triticonazole is a systemic fungicide, meaning it can be absorbed by the plant and transported through its vascular system. revistacultivar.compublications.gc.caresearchgate.net This systemic movement allows the fungicide to protect parts of the plant that were not directly sprayed and also to protect new growth. purdue.eduokstate.edu Fungicides are generally transported upwards in the plant through the xylem. cabidigitallibrary.orgpurdue.edu The ability of (R)-triticonazole to be translocated within the plant is a key factor in its in planta efficacy, providing long-lasting protection against fungal pathogens. revistacultivar.comresearchgate.net However, field studies have indicated that the (S)-enantiomer may be more persistent in fruits and vegetables than the (R)-enantiomer. acs.orgresearchgate.net

Enantiomer-Specific Activity and Synergistic/Antagonistic Effects in Mixtures

The distinct biological activities of the (R)- and (S)-enantiomers of triticonazole highlight the importance of stereochemistry in pesticide science. researchgate.net The superior fungicidal activity of (R)-triticonazole is a clear example of enantiomer-specific activity. acs.orgnih.govresearchgate.netnih.gov

Interestingly, research has shown that when the enantiomers of triticonazole are combined, they can exhibit antagonistic effects. researchgate.net This suggests that using the pure, more active (R)-enantiomer may be more effective than applying the racemic mixture, which contains both enantiomers. researchgate.net The study of joint toxicity of enantiomer mixtures is crucial, as interactions can be additive, synergistic, or antagonistic. acs.org Some research has explored synergistic fungicidal mixtures of triticonazole with other fungicides like difenoconazole (B1670550), aiming to broaden the spectrum of activity and reduce application rates. googleapis.com

Assessing Contributions of Individual Enantiomers to Overall Racemate Activity

Triticonazole, a chiral fungicide, exists as two distinct stereoisomers, (R)-triticonazole and (S)-triticonazole. mdpi.com Research has consistently demonstrated that the fungicidal activity of these enantiomers is not equal, with the (R)-enantiomer being significantly more potent against target fungal pathogens. mdpi.comresearchgate.net

Studies reveal that (R)-triticonazole is the primary contributor to the fungicidal efficacy of the racemic mixture. researchgate.netnih.gov Investigations into its bioactivity against a range of nine phytopathogens, including Rhizoctonia solani, Fusarium verticillioides, and Botrytis cinerea, found that (R)-triticonazole was 3.11 to 82.89 times more potent than its (S)-counterpart. nih.govresearchgate.netresearchgate.net This enhanced activity is linked to its more effective inhibition of ergosterol biosynthesis, a critical process for fungal cell membrane integrity. nih.govresearchgate.net Specifically, the (R)-enantiomer's inhibition of both ergosterol and cell membrane synthesis was found to be 1.80 to 7.34 times higher than that of the (S)-enantiomer. nih.govresearchgate.net The superior bioactivity of (R)-triticonazole is attributed to its different binding modes and stronger affinities for the target enzyme, cytochrome P450 sterol 14α-demethylase (CYP51). nih.govresearchgate.net

Fungicidal Activity of Triticonazole Enantiomers Against Various Phytopathogens

Pathogen Potency Ratio ((R)- vs (S)-enantiomer) Reference
Rhizoctonia solani 3.11 - 82.89x more potent nih.gov
Fusarium verticillioides 3.11 - 82.89x more potent nih.gov
Botrytis cinerea (strawberry) 3.11 - 82.89x more potent nih.gov
Botrytis cinerea (tomato) 3.11 - 82.89x more potent nih.gov
Rhizoctonia cereali 3.11 - 82.89x more potent nih.gov
Alternaria solani 3.11 - 82.89x more potent nih.gov
Gibberella zeae 3.11 - 82.89x more potent nih.gov
Sclerotinia sclerotiorum 3.11 - 82.89x more potent nih.gov
Pyricularia grisea 3.11 - 82.89x more potent nih.gov

Interactions of (R)-Triticonazole with Other Fungicide Classes in Combination Strategies

To broaden the spectrum of activity and manage fungicide resistance, triticonazole is often considered for use in combination with other fungicide classes. While specific studies focusing exclusively on the (R)-enantiomer in combination products are limited, research on racemic triticonazole provides insight into potential synergistic interactions.

A key area of investigation has been the combination of triticonazole with other sterol biosynthesis inhibitors (SBIs). A patent for a fungicidal mixture highlights a synergistic effect between racemic triticonazole and difenoconazole, another triazole fungicide. googleapis.comgoogle.com This superadditive effect allows for better control of harmful fungi at reduced total application rates of the active compounds. googleapis.comgoogle.com The combination is noted for its effectiveness against a broad spectrum of pathogens in various crops, including cereals, fruits, and vegetables. googleapis.com Synergistic mixtures have also been noted for combinations of epoxiconazole (B1671545) with triticonazole. googleapis.com

The interaction of triazole fungicides with other chemical classes has also been explored. Fungicides that inhibit the sterol biosynthesis pathway, such as triticonazole, can significantly increase the toxicity of pyrethroid and neonicotinoid insecticides in bees. frontiersin.org For instance, the combination of the pyrethroid lambda-cyhalothrin (B1674341) with the triazole difenoconazole showed increased acute toxicity. frontiersin.org These interactions are important considerations in developing integrated pest management strategies to ensure compatibility and avoid unintended consequences on non-target organisms.

Examples of Fungicide Interactions with Racemic Triticonazole

Combination Partner Partner Class Observed Effect Reference
Difenoconazole Triazole (SBI) Synergistic googleapis.com, google.com

Table of Mentioned Compounds

Compound Name
(R)-triticonazole
(S)-triticonazole
Alternaria solani
Botrytis cinerea
Difenoconazole
Epoxiconazole
Ergosterol
Fusarium verticillioides
Gibberella zeae
Lambda-cyhalothrin
Propiconazole (B1679638)
Pyricularia grisea
Rhizoctonia cereali
Rhizoctonia solani
Sclerotinia sclerotiorum

Molecular Basis of Fungal Resistance to R Triticonazole and Resistance Management

Mechanisms of Resistance Development in Fungal Populations

Fungal resistance to triazole fungicides like (R)-triticonazole is primarily a result of selection pressure. croplife.co.za Within a fungal population, individuals with natural variations that confer reduced susceptibility can survive fungicide applications and reproduce, leading to a gradual increase in the frequency of resistant individuals. croplife.co.za The primary molecular mechanisms responsible for this resistance include modifications of the drug target, reduced intracellular drug accumulation, and overexpression of the target enzyme. nih.govnih.gov

Target Site Mutations (e.g., CYP51 Gene Mutations)

The most common mechanism of resistance to azole fungicides is the alteration of the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11). nih.govresearchgate.net This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com (R)-Triticonazole functions by binding to this enzyme and inhibiting its activity, thereby disrupting membrane integrity and arresting fungal growth. nih.gov

Mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme's structure. nih.gov These changes can reduce the binding affinity of the fungicide to the target enzyme, rendering the compound less effective. nih.govresearchgate.net Numerous point mutations in the CYP51 gene have been identified in various fungal pathogens that correlate with azole resistance. nih.govresearchgate.net For instance, mutations leading to substitutions at positions like G54, Y136, G138, and M220 have been linked to triazole resistance in Aspergillus fumigatus. nih.gov Another significant alteration involves insertions of tandem repeats (TR) in the promoter region of the CYP51A gene, such as TR34 and TR46, which often occur in conjunction with point mutations like L98H and Y121F, respectively. researchgate.net These promoter modifications lead to overexpression of the target enzyme.

Mutation Type Specific Alteration Associated Fungal Species (Examples) Effect on Resistance
Point Mutation Y136FCandida albicansReduces binding affinity of azoles.
Point Mutation G476S, M231TBotrytis cinereaContributes to resistance to pyrisoxazole, a DMI fungicide. frontiersin.org
Promoter Insertion & Point Mutation TR34/L98HAspergillus fumigatusLeads to overexpression of CYP51A and reduced drug affinity. researchgate.net
Promoter Insertion & Point Mutation TR46/Y121FAspergillus fumigatusCauses overexpression of the target enzyme. researchgate.net

Role of Efflux Pumps (e.g., ABC and MFS Transporters) in Reducing Intracellular Concentration

A second major mechanism of resistance involves the active transport of the fungicide out of the fungal cell, which reduces its intracellular concentration to sub-lethal levels. nih.govnih.gov This process is mediated by efflux pumps, which are membrane proteins that utilize cellular energy to expel a wide range of substrates, including azole fungicides. biotechmedjournal.comresearchgate.net

There are two main superfamilies of transporters implicated in azole resistance:

ATP-Binding Cassette (ABC) transporters : These are primary transporters that use the energy from ATP hydrolysis to pump substances across the cell membrane. nih.govresearchgate.net In several fungal species, the overexpression of genes encoding ABC transporters, such as the CDR1 and CDR2 genes in Candida albicans, has been strongly linked to azole resistance. nih.govbiotechmedjournal.com

Major Facilitator Superfamily (MFS) transporters : These are secondary transporters that utilize the proton motive force (electrochemical gradient) across the membrane to efflux drugs. nih.govresearchgate.net The overexpression of MFS transporter genes, such as MDR1 in Candida albicans, also contributes significantly to resistance by reducing the accumulation of azoles inside the cell. nih.gov

In Aspergillus fumigatus, several ABC transporter genes like atrF and atrI have been identified as contributors to resistance. biotechmedjournal.com Similarly, MFS-type transporters like AfuMDR3 have been implicated in itraconazole resistance. biotechmedjournal.com

Overexpression of Target Enzymes and Related Genes

In addition to mutations that alter the target enzyme's structure, fungi can develop resistance by simply producing more of the target enzyme. nih.gov Overexpression of the CYP51 gene results in higher cellular levels of the 14α-demethylase enzyme. This increased concentration of the target enzyme means that a higher dose of the fungicide is required to inhibit a sufficient proportion of the enzyme population to disrupt ergosterol synthesis effectively. frontiersin.org

This overexpression is often caused by modifications in the promoter region of the CYP51 gene, such as the insertion of tandem repeats (as seen in the TR34/L98H and TR46/Y121F genotypes in A. fumigatus). nih.govresearchgate.net Studies in Botrytis cinerea have also shown that the expression of the CYP51 gene can be significantly induced by exposure to DMI fungicides in resistant mutants. frontiersin.org This combined effect of target site mutation and increased target gene expression can lead to high levels of resistance. frontiersin.org

Alterations in Ergosterol Biosynthesis Pathway Regulation

Fungi can also adapt to the pressure of azole fungicides by modifying the regulation of the entire ergosterol biosynthesis pathway. nih.govfrontiersin.org When the Erg11p/CYP51 enzyme is inhibited by a triazole, it can lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates. nih.gov

Resistance can arise from mutations in other genes within the pathway that allow the fungus to circumvent the block or mitigate the toxic effects. nih.govresearchgate.net For example, mutations in the ERG3 gene, which encodes a C-5 sterol desaturase, can prevent the formation of toxic sterols that would otherwise accumulate due to CYP51 inhibition. nih.govnih.gov

Furthermore, the regulation of the pathway is controlled by transcription factors, such as Upc2 in Saccharomyces cerevisiae and Candida species. mdpi.comnih.govfrontiersin.org In low-ergosterol conditions, such as those induced by azole treatment, these transcription factors can become activated and upregulate the expression of multiple genes in the ergosterol pathway, including CYP51 and genes for efflux pumps. mdpi.comfrontiersin.org Gain-of-function mutations in these regulatory proteins can lead to constitutive overexpression of ergosterol biosynthesis genes, contributing to azole resistance. mdpi.com

Monitoring and Detection of (R)-Triticonazole Resistance

Effective management of fungicide resistance requires diligent monitoring to detect the emergence and spread of resistant strains in fungal populations. While traditional methods rely on phenotypic susceptibility testing, these can be slow. Molecular diagnostics offer a rapid and precise alternative by detecting the specific genetic markers associated with resistance. nih.gov

Molecular Diagnostics for Resistance-Associated Gene Mutations

Molecular diagnostic tools are designed to identify the specific mutations in genes like CYP51 that are known to confer resistance to triazoles. nih.govmdpi.com These methods provide a quick turnaround, allowing for timely adjustments to disease management strategies. researchgate.net

Several PCR-based techniques have been developed for this purpose:

PCR and Sequencing : The most direct method involves amplifying the CYP51 gene (or relevant fragments) using Polymerase Chain Reaction (PCR) and then sequencing the product to identify any known or novel mutations. mdpi.com

Real-Time PCR (qPCR) : This method uses specific probes or dyes to detect and quantify the presence of mutant alleles in real-time. researchgate.net Assays using molecular beacons or TaqMan probes can be designed to be highly specific for certain mutations, such as the L98H substitution in A. fumigatus. nih.gov This technique can also be used to measure gene expression levels to detect overexpression of CYP51 or efflux pump genes.

Loop-Mediated Isothermal Amplification (LAMP) : LAMP is a rapid and cost-effective method that amplifies DNA under isothermal conditions, making it suitable for field-based diagnostics. researchgate.net LAMP assays have been developed to detect azole-insensitive strains by targeting specific genetic markers.

These molecular tools are invaluable for surveillance programs, helping to track the prevalence of resistance and inform decisions on the appropriate use of fungicides like (R)-triticonazole to preserve their efficacy. researchgate.net

Diagnostic Method Principle Application Example Advantages
PCR with Sequencing Amplification of the target gene followed by DNA sequencing to identify mutations. mdpi.comIdentifying point mutations and insertions in the CYP51 gene.Detects both known and novel mutations.
Real-Time PCR (qPCR) Uses fluorescent probes to detect and quantify specific DNA sequences (e.g., mutant alleles) during amplification. researchgate.netRapid detection of TR34/L98H mutations in Aspergillus fumigatus. nih.govHigh sensitivity, specificity, and quantitative capability.
LAMP DNA amplification at a constant temperature using a set of specific primers. researchgate.netRapid detection of CYP51-overexpressing strains. Fast, low-cost, and suitable for on-site detection.

Phenotypic Assays for Resistance Profiling in Fungal Isolates

Phenotypic assays are fundamental laboratory methods used to determine the sensitivity of a fungal isolate to a specific fungicide. These assays measure the fungus's ability to grow in the presence of the active ingredient, thereby quantifying its level of resistance. For (R)-triticonazole, as with other demethylation inhibitor (DMI) fungicides, these tests are crucial for monitoring resistance development in pathogen populations and informing disease management decisions. nih.govresearchgate.net

The primary methods involve challenging fungal isolates with varying concentrations of (R)-triticonazole and observing the impact on growth or development. Common techniques include:

Growth Reduction on Amended Media: This widely used method involves growing fungal isolates on a nutrient medium (e.g., potato dextrose agar) that has been amended with a series of concentrations of the fungicide. researchgate.net The diameter of the fungal colony is measured after a specific incubation period. The data is then used to calculate the Effective Concentration 50 (EC50) , which is the concentration of the fungicide that inhibits fungal growth by 50% compared to a control medium without the fungicide. A significant increase in the EC50 value for a field isolate compared to a known sensitive baseline isolate indicates reduced sensitivity or resistance.

Spore Germination Inhibition: For fungi that produce spores, this assay measures the effect of the fungicide on the ability of spores to germinate. nih.gov Spores are placed in a solution or on a medium containing different concentrations of (R)-triticonazole. After incubation, the percentage of germinated spores is determined under a microscope. This method is particularly useful for understanding the fungicide's impact on the initial stages of infection.

Discriminatory Dose Assay: This is a simplified version of the growth reduction assay, designed for rapid screening of a large number of isolates. researchgate.net It uses a single, predetermined concentration of the fungicide, known as a discriminatory dose. This dose is chosen to effectively inhibit the growth of sensitive isolates but allow the growth of resistant ones. Isolates are then categorized as sensitive or resistant based on their ability to grow at this specific concentration.

The results from these assays allow for the classification of fungal isolates into different resistance categories, which is essential for tracking resistance frequencies in the field. grdc.com.au

Table 1: Overview of Phenotypic Assays for Fungicide Resistance Profiling

Assay TypePrincipleKey MetricApplication
Growth Reduction on Amended Media Measures the inhibition of mycelial growth on a nutrient medium containing various fungicide concentrations.EC50 (Effective Concentration 50)Quantifies the degree of resistance; considered a standard method.
Spore Germination Inhibition Measures the inhibition of spore germination in the presence of the fungicide.Inhibition PercentageAssesses the fungicide's effect on the initial infection stage.
Discriminatory Dose Assay Uses a single fungicide concentration to differentiate between sensitive and resistant isolates.Growth/No GrowthRapid screening of large numbers of isolates for resistance monitoring.

Strategic Approaches for Mitigating Resistance Evolution

The development of fungicide resistance is an evolutionary process driven by the selection pressure exerted by repeated use of a fungicide with a single mode of action. nih.gov A comprehensive strategy to mitigate the evolution of resistance to (R)-triticonazole involves minimizing this selection pressure. This is achieved not by avoiding the use of the fungicide altogether, but by using it judiciously as part of an integrated disease management (IDM) program. cornell.edu The core principle is to reduce the pathogen population and prevent the selection and proliferation of resistant strains. pesticidestewardship.org

Fungicide Resistance Management (FRAC) Guidelines and Stewardship

The Fungicide Resistance Action Committee (FRAC) is a global organization of crop protection specialists that provides guidelines to prolong the effectiveness of "at-risk" fungicides. FRAC classifies fungicides based on their mode of action (MoA), assigning a unique code to each group. This system is a critical tool for implementing resistance management strategies. frac.infoufl.edu

(R)-triticonazole belongs to FRAC Group 3 , which includes all DeMethylation Inhibitors (DMIs), also known as sterol biosynthesis inhibitors (SBIs). uspto.govufl.edu These fungicides share a common target site: the C14-demethylase enzyme in sterol biosynthesis. oup.combohrium.com Fungi resistant to one Group 3 fungicide will likely exhibit cross-resistance to other fungicides in the same group. ufl.eduufl.edu

Table 2: FRAC Classification for (R)-Triticonazole

ParameterClassification
Active Ingredient (R)-triticonazole
Chemical Group Triazole (sub-group of DMIs)
FRAC Group Code 3
Mode of Action C14-demethylation in sterol biosynthesis (SBI: Class I)
Resistance Risk Medium to High

Source: Fungicide Resistance Action Committee (FRAC) ufl.edu

FRAC guidelines for managing resistance to Group 3 fungicides emphasize the following stewardship practices:

Limit Applications: The total number of applications of Group 3 fungicides per season should be limited according to label recommendations and local guidelines. frac.info

Preventative Use: DMI fungicides like (R)-triticonazole should be applied preventatively or at the very early stages of disease development for optimal performance and to reduce selection pressure. frac.info

Effective Dosing: Always use the manufacturer's recommended rates. Using reduced rates can lead to the selection of fungal strains with intermediate levels of resistance. cornell.edu

Rotational and Mixture Strategies with Different Fungicide Classes and Modes of Action

Rotating and mixing fungicides with different modes of action are two of the most effective strategies for delaying the development of resistance. gcsaa.orgpurdue.edu These tactics prevent the continuous selection pressure that would be exerted by the repeated use of a single-site fungicide like (R)-triticonazole. croplife.co.za

Rotational Strategy: This strategy involves alternating applications of a FRAC Group 3 fungicide with fungicides from different FRAC groups. purdue.educorteva.us The key is to avoid consecutive applications of fungicides with the same mode of action. gcsaa.orgcroplife.co.za By switching to a different MoA, any fungal individuals that may have survived the Group 3 application are targeted by a different biochemical mechanism, preventing their proliferation.

Mixture Strategy: This involves applying (R)-triticonazole as a tank-mix or in a pre-formulated product with one or more fungicides from different FRAC groups. pesticidestewardship.orgrutgers.edu The partner fungicide should be effective against the target pathogen. pesticidestewardship.org The most effective mixtures often combine a single-site fungicide (like Group 3) with a multi-site inhibitor (designated with 'M' codes by FRAC), which has a very low risk of resistance. rutgers.eduresearchgate.net The multi-site fungicide can control pathogens resistant to the single-site partner, making it difficult for resistance to establish in the population. researchgate.net

The selection of appropriate partners for rotation or mixture is critical and should be based on the target disease, local resistance status, and FRAC guidelines.

Table 3: Examples of Fungicide Classes for Rotation or Mixture with FRAC Group 3

FRAC GroupMode of ActionResistance RiskStrategy with Group 3
11 Quinone outside Inhibitors (QoI)HighRotation or Mixture
7 Succinate Dehydrogenase Inhibitors (SDHI)Medium to HighRotation or Mixture
1 Methyl Benzimidazole Carbamates (MBC)HighRotation or Mixture
M1-M9 Multi-site contact activity (e.g., chlorothalonil, mancozeb)LowIdeal Mixture Partner

Note: This table provides examples and is not exhaustive. Always consult local recommendations and product labels for specific guidance.

By implementing these strategic approaches, the effective lifespan of (R)-triticonazole and other valuable fungicides can be extended, ensuring their continued role in sustainable crop protection. nih.govpreprints.org

Environmental Fate, Enantioselective Degradation, and Ecotoxicological Implications of R Triticonazole

Environmental Persistence and Dissipation in Soil and Water Systems

(R)-triticonazole, a member of the triazole family of fungicides, exhibits significant persistence in the environment. Its dissipation from soil and water is a slow process, governed by a combination of microbial and physicochemical mechanisms.

Studies show that triticonazole (B1683677) as a whole is very persistent in soil, with a 90% degradation period ranging from 329 to 803 days. nih.gov In aerobic soil conditions at temperatures between 20-25°C, the half-life of triticonazole can range from 81 to 715 days. regulations.gov In aquatic environments, it is also persistent, with an aerobic aquatic metabolism half-life of 210 days at 25°C. regulations.gov

Microbial Degradation Pathways and Metabolite Identification in Soil Ecosystems

Microbial action leads to the formation of several metabolites. A study identified decreases in soil dehydrogenase and phosphatase activities following the application of triticonazole, suggesting an impact on microbial populations responsible for these enzymatic processes. mdpi.comnih.gov The recovery of these enzyme activities took at least 21 days. mdpi.comnih.gov

Identified soil metabolites from the application of racemic triticonazole include:

(1RS, 5Z)-5-(4-chlorobenzylidence)-2-2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol (Ref: RPA 406203) herts.ac.ukpublications.gc.ca

alpha-hydroxy parent or (E)-2-(4-chlorobenzlidene)-5,5-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentane-1,3-trans-diol (Ref: RPA 406341) regulations.govpublications.gc.ca

(1RS,E)-5-(4-chloro-3-hydroxybenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)-cyclopentan-1-ol (Ref: RPA 407922) regulations.govpublications.gc.caepa.gov

(1RS,2E,3SR)-2-(4-chlorobenzylidene)-5,5-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)-cyclopentane-1,3-diol (Ref: RPA 404766) regulations.govpublications.gc.ca

RPA 406780 regulations.govepa.gov

Erythro-2-(4-chlorobenzylidene)-5-methyl-5-hydroxymethyl-1-(1H-1,2,4-triazole-t-ylmethyl)-1-cyclopentanol (Ref: RPA405826) publications.gc.ca

Erythro-2-(4-chlorobenzylidene)-5-methyl-5-carboxymethyl-1-(1H-1,2,4-triazole-t-ylmethyl)-1-cyclopentanol (Ref: RPA406972) publications.gc.ca

M595F001, M595F002, and M595F014 epa.gov

Photolysis and Hydrolysis Mechanisms in Aquatic Environments

In aquatic systems, triticonazole is resistant to breakdown by both sunlight (photolysis) and water (hydrolysis).

Photolysis: The compound is stable to photolytic degradation. One study reported a photolysis half-life of 92 days in water. regulations.gov Another source indicates an even greater stability, with an aqueous photolysis DT₅₀ (time for 50% dissipation) of 300 days. herts.ac.uk Direct photolysis, the process where a chemical absorbs light and undergoes a reaction, is a primary mechanism for pesticide degradation in water, but triticonazole's structure renders it relatively stable against this process. nih.govcsbsju.edu

Hydrolysis: Triticonazole is considered stable to hydrolysis under typical environmental pH conditions. regulations.govherts.ac.uk This chemical stability contributes to its persistence in water bodies. univ-ovidius.ro

Sorption and Leaching Potential in Agricultural Soils

Triticonazole's mobility in soil is influenced by its tendency to adsorb to soil particles. Due to a low sorption capacity, it is considered moderately mobile. regulations.gov This characteristic suggests a potential for the compound to move from the point of application into lower soil layers.

A lysimeter study, which simulates the movement of substances through the soil profile, observed the dissipation of triticonazole into the surrounding soil and its leaching to depths below 35 cm over an 18-month period. regulations.gov This indicates a potential for triticonazole to reach groundwater, a concern given its persistence.

Enantioselective Degradation and Transformation Products

As a chiral compound, triticonazole exists in two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers. nih.gov These enantiomers can exhibit different biological activities and degradation rates in the environment. The (R)-enantiomer is noted as being at least three times more potent in its fungicidal activity than the (S)-enantiomer. nih.govmdpi.com

Differential Degradation Rates of (R)- and (S)-Triticonazole in Various Matrices (e.g., soil, plants, water)

The degradation of triticonazole is often enantioselective, meaning one enantiomer breaks down faster than the other. This selectivity varies depending on the environmental matrix.

In soil, studies have shown that S-triticonazole is preferentially degraded, with a reported half-life of less than 6 days under certain native conditions. nih.gov The presence of earthworms (Eisenia fetida) can accelerate this degradation and enhance the enantioselectivity. nih.gov Interestingly, while the S-enantiomer degrades faster in the soil, the R-enantiomer has been shown to preferentially accumulate in the earthworms themselves. nih.gov

In plants, the pattern of enantioselective degradation is crop-specific.

(R)-Triticonazole Preferentially Degraded: In vegetables such as Chinese cabbage, cucumber, tomato, and spinach, the (R)-enantiomer degrades more quickly, making the (S)-enantiomer more persistent. nih.govacs.orgresearchgate.net

(S)-Triticonazole Preferentially Degraded: Conversely, in fruits like pears, peaches, and jujube, the (S)-enantiomer degrades at a higher rate. nih.govmdpi.comnih.govresearchgate.net

This differential degradation is significant for risk assessment, as the more persistent enantiomer may have different toxicological properties. For instance, the S-enantiomer has been shown to have higher acute toxicity to some non-target organisms. nih.govmdpi.comnih.gov

Table 1: Enantioselective Degradation of Triticonazole in Different Matrices

MatrixPreferentially Degraded EnantiomerMore Persistent EnantiomerReference
Soil(S)-Triticonazole(R)-Triticonazole nih.gov
Earthworms (Eisenia fetida)(S)-Triticonazole (in soil)(R)-Triticonazole (accumulated) nih.gov
Chinese Cabbage, Cucumber, Tomato, Spinach(R)-Triticonazole(S)-Triticonazole nih.govacs.orgresearchgate.net
Pears, Peaches, Jujube(S)-Triticonazole(R)-Triticonazole nih.govmdpi.comnih.govresearchgate.net

Structural Elucidation and Characterization of Major (R)-Triticonazole Metabolites

The transformation of (R)-triticonazole results in various metabolic products. While many studies analyze the metabolites of the racemic mixture, some provide insight into the transformation products. The primary degradation pathways involve hydroxylation of the parent molecule. regulations.gov

Key metabolites identified in environmental fate studies of racemic triticonazole, which would include those from the (R)-enantiomer, are listed with their chemical names and reference codes:

Table 2: Major Metabolites of Triticonazole

Metabolite Reference CodeChemical NameReference
RPA 406203(Z)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)-cyclopentan-1-ol (cis-isomer of triticonazole) publications.gc.ca
RPA 406341(E)-2-(4-chlorobenzlidene)-5,5-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentane-1,3-trans-diol (alpha-hydroxy parent) regulations.govpublications.gc.ca
RPA 407922(1RS,E)-5-(4-chloro-3-hydroxybenzylidene)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)-cyclopentan-1-ol regulations.govpublications.gc.caepa.gov
RPA 404766(1RS,2E,3SR)-2-(4-chlorobenzylidene)-5,5-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)-cyclopentane-1,3-diol regulations.govpublications.gc.ca
RPA405826Erythro-2-(4-chlorobenzylidene)-5-methyl-5-hydroxymethyl-1-(1H-1,2,4-triazole-t-ylmethyl)-1-cyclopentanol publications.gc.ca
RPA406972Erythro-2-(4-chlorobenzylidene)-5-methyl-5-carboxymethyl-1-(1H-1,2,4-triazole-t-ylmethyl)-1-cyclopentanol publications.gc.ca
T-metabolite1,2,4-triazole (B32235) publications.gc.ca

These metabolites are considered residues of concern and are themselves moderately mobile and not expected to undergo significant further degradation in the environment. regulations.gov

Assessment of Metabolite Stability and Potential Environmental Activity

The environmental transformation of (R)-triticonazole can lead to the formation of several metabolites. Key degradation products identified in environmental fate studies include hydroxylated compounds and other transformation products. The United States Environmental Protection Agency (EPA) has identified major degradation products such as RPA 406341, RPA 406780, RPA 407922, and RPA 404766. regulations.gov These metabolites are considered residues of concern (ROC) because they are expected to exhibit environmental fate properties similar to the parent triticonazole compound. regulations.gov

Studies on the aerobic soil metabolism of triticonazole have shown that while the parent compound degrades, these metabolites can form and persist. For instance, in one study, the metabolite RPA 406341 reached a maximum average of 14.8% of the applied radiation after 56 days, while RPA 406780 peaked at 8.4% after 28 days. epa.govepa.gov Another metabolite, RPA 407922, was found to reach a maximum of 7.8% after 266 days. epa.gov In laboratory and field studies, these metabolites are considered to be moderately mobile and are not expected to undergo significant further degradation in the environment. regulations.gov The metabolic pathway can involve hydroxylation at various positions on the triticonazole molecule, as well as E-Z isomerization and potential stepwise mineralization that could form 1,2,4-triazole. regulations.govscbt.com

Ecotoxicological Assessments on Non-Target Organisms (excluding human/mammalian toxicology)

(R)-triticonazole, as a component of the racemic mixture used in agriculture, undergoes ecotoxicological evaluation to determine its potential impact on organisms not targeted by its fungicidal action. Research indicates that the toxicity of triticonazole can be enantioselective, meaning the (R)- and (S)-enantiomers can have different effects on non-target species. mdpi.comnih.gov Generally, the (S)-enantiomer is reported to have higher acute toxicity to both aquatic and terrestrial non-target organisms compared to the (R)-enantiomer and the racemic mixture. mdpi.comnih.gov However, (R)-triticonazole is not without its own specific biological interactions.

Impact on Soil Microbial Communities and Enzyme Activities

Triazole fungicides are known to be persistent in soil and can affect microbial populations and their enzymatic functions. mdpi.com Studies on chernozem soil where seeds treated with triticonazole were sown revealed distinct impacts on soil enzyme activities. Specifically, there were observed decreases in dehydrogenase and phosphatase activities, while urease activity increased. nih.gov These changes were accompanied by a significant decrease in the total number of soil microorganisms (bacteria and fungi) within the first 14 to 21 days of incubation. mdpi.com The enzymatic activities required at least 21 days to begin recovery, indicating a notable, albeit temporary, disruption of microbial function. mdpi.comnih.gov

Effects on Aquatic Organisms (e.g., algae, invertebrates, fish)

The ecotoxicological profile of triticonazole in aquatic environments reveals a range of effects that are often dependent on the species and the specific enantiomer. On an acute exposure basis, triticonazole is generally classified as moderately toxic to both freshwater and saltwater invertebrates. regulations.gov For fish, acute toxicity tests have not resulted in mortality up to the compound's solubility limit (9.9 mg/L), leading to a classification of no more than moderately toxic. regulations.gov However, chronic and sublethal effects are a greater concern. regulations.gov Studies have shown that triticonazole can reduce the growth of developing fish fry, and chronic exposure may lead to adverse effects on the growth and reproduction of aquatic vertebrates and invertebrates. regulations.gov

Enantioselectivity is a significant factor in the aquatic toxicity of triticonazole. The (S)-enantiomer has been demonstrated to be more acutely toxic to aquatic organisms than the (R)-enantiomer. mdpi.comnih.gov Conversely, specific research on the alga Chlorella pyrenoidosa found that (R)-triticonazole selectively impacted its photosynthetic activity, antioxidant system, and lipid synthesis, while the (S)-enantiomer group showed no significant differences from the control. researchgate.net For the aquatic plant Lemna minor (duckweed), triticonazole was found to be slightly toxic, with one study calculating a 50% effective concentration (EC₅₀) for growth inhibition at 11.631 mg/L, while another reported a value of 3.73 mg/L. mdpi.comnih.govnih.gov

Table 1: Aquatic Ecotoxicity of Triticonazole

Organism GroupOrganismEndpointValue (mg/L)Toxicity ClassificationReference
InvertebratesFreshwater & Saltwater InvertebratesAcute-Moderately Toxic regulations.gov
FishGeneral (e.g., Oncorhynchus mykiss)Acute LC₅₀>9.9Slightly to Moderately Toxic regulations.gov
FishFish FryChronic NOAEC (Growth)0.012Sublethal Effects regulations.gov
Aquatic PlantsLemna minorEC₅₀ (Growth Inhibition)11.631Slightly Toxic nih.govbeyondpesticides.org
Aquatic PlantsLemna minorEC₅₀ (Growth Inhibition)3.73Moderately Toxic mdpi.comnih.gov
AlgaeChlorella pyrenoidosa--(R)-enantiomer selectively affects photosynthesis and lipid synthesis researchgate.net

Terrestrial Non-Target Organism Studies (e.g., beneficial insects, earthworms)

For terrestrial non-target organisms, triticonazole is classified as practically non-toxic on an acute exposure basis to birds, mammals, and bees. regulations.gov However, similar to its aquatic profile, there is a potential for sublethal effects on the growth and reproduction of these animals, including the adult and larval stages of bees. regulations.gov

Studies focusing on soil-dwelling invertebrates like earthworms provide more specific insights. For the earthworm Eisenia fetida, the acute 14-day lethal concentration (LC₅₀) was determined to be greater than 1000 mg a.i./kg of soil, indicating low acute toxicity. publications.gc.ca However, investigations into the enantioselective behavior of triticonazole have revealed that the (R)-enantiomer is preferentially bioaccumulated in earthworms. researchgate.netnih.gov This preferential accumulation of (R)-triticonazole suggests that even if its acute toxicity is lower than the (S)-enantiomer, its persistence and bioaccumulation could lead to long-term exposure and potential chronic effects in these important soil organisms. nih.govnih.gov This highlights the necessity of considering enantiomer-specific behavior in comprehensive ecological risk assessments. nih.gov

Table 2: Terrestrial Non-Target Organism Ecotoxicity of Triticonazole

Organism GroupOrganismEndpointValueToxicity/Effect ClassificationReference
InsectsHoneybee (Apis mellifera)Acute Contact LD₅₀>100 µg/beePractically Non-toxic (Acute) regulations.govherts.ac.uk
InsectsHoneybee (Apis mellifera)Chronic-Potential for sublethal effects on larvae and adults regulations.gov
EarthwormsEisenia fetidaAcute 14-day LC₅₀>1000 mg/kg soilLow Acute Toxicity publications.gc.ca
EarthwormsEisenia fetidaBioaccumulation-(R)-triticonazole preferentially accumulates nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of R Triticonazole

Sample Preparation Techniques for Complex Agricultural and Environmental Matrices

Effective sample preparation is a critical first step to isolate (R)-triticonazole from intricate matrices such as plant tissues, soil, and water, thereby minimizing interference and enhancing analytical sensitivity.

Optimized Extraction Methods from Plant Tissues, Soil, and Water

The extraction of triticonazole (B1683677) from various matrices requires tailored approaches to ensure high recovery rates. For plant tissues, such as fruits and vegetables, homogenization is a common initial step. researchgate.netgbiosciences.com In a study on oat samples, triticonazole was efficiently extracted using acetonitrile (B52724). researchgate.net For more challenging plant tissues, like those with high levels of interfering compounds, a combination of TCA/acetone precipitation and phenol (B47542) extraction has been utilized to remove secondary metabolites prior to protein extraction, a method that could be adapted for pesticide analysis. gbiosciences.com

In soil and turf, a method involving sonication and shaking with an acetone/water mixture has been described for the extraction of triticonazole and its metabolites. epa.gov Another study investigating the dissipation of triticonazole in soil utilized gas chromatography-mass spectrometry (GC-MS) for analysis after extraction, achieving recovery rates between 98% and 131%. nih.gov For cereal samples like wheat, an optimized QuEChERS method substituted acetonitrile with an acetone:n-hexane mixture and used a reduced amount of water during extraction to improve phase separation. mdpi.com For soil samples with low water content, a hydration step was found to be necessary without compromising extraction efficiency. mdpi.com

For water samples, the preparation can be significantly simpler. One method for the determination of triticonazole in drinking and surface water involves direct analysis after filtration through a 0.45 µm PTFE filter, without the need for an extraction solvent. epa.gov

Advanced Cleanup Procedures (e.g., QuEChERS, Solid Phase Extraction)

Following extraction, cleanup procedures are essential to remove co-extracted matrix components that can interfere with chromatographic analysis and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid Phase Extraction (SPE) are two of the most prominent techniques.

The QuEChERS method has become a standard for multi-residue pesticide analysis in food and agricultural products. sigmaaldrich.comwaters.comspecartridge.com It involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step using salts, and a cleanup step known as dispersive SPE (d-SPE). waters.com In the d-SPE step, adsorbents are used to remove specific types of interferences. For example, a mixture of PSA (primary secondary amine), C18, and GCB (graphitized carbon black) can be used, although in some optimized methods for cereals, florisil (B1214189) was used in place of GCB. mdpi.com A modified QuEChERS procedure has been successfully applied for the analysis of triticonazole enantiomers in fruits, vegetables, and soil, yielding good recoveries ranging from 84.1% to 103.2%. researchgate.net

Solid Phase Extraction (SPE) is another powerful technique for sample cleanup. sigmaaldrich.com It isolates analytes by partitioning them between a liquid sample and a solid stationary phase. amecj.com For the analysis of fungicides in wine, both SPE/d-SPE and QuEChERS protocols were optimized and compared, with both showing good performance and recoveries between 70% and 132%. nih.gov In a method for analyzing pesticide residues in fish feed, a multi-step cleanup involving both liquid-liquid partitioning and SPE was employed. eurl-pesticides.eu

Table 1: Comparison of Cleanup Procedures for Triticonazole Analysis

Cleanup Method Matrix Key Sorbents/Phases Recovery Rate (%) Reference
Modified QuEChERS Fruits, Vegetables, Soil Not specified 84.1 - 103.2 researchgate.net
QuEChERS Vegetables (Cucumbers, Tomatoes) Not specified 81.62 - 106.21 nih.gov
SPE/d-SPE Wine Not specified 70 - 132 nih.gov
QuEChERS Animal-Origin Foods C18 72.0 - 114.8 nih.gov

Chromatographic Separation and Detection Techniques

Following sample preparation and cleanup, advanced chromatographic techniques are employed for the separation and sensitive detection of (R)-triticonazole.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the ultrasensitive and selective quantification of pesticide residues, including triticonazole. austinpublishinggroup.com This technique offers high specificity by monitoring specific ion transitions. For triticonazole, transitions at m/z 318→70 (for quantification) and m/z 320→70 (for confirmation) are monitored. epa.gov

LC-MS/MS methods have been developed and validated for triticonazole in various matrices. A method for water analysis reported a limit of quantification (LOQ) of 30 ng/L and a limit of detection (LOD) of 6 ng/L. epa.gov In a study on animal-origin foods, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method achieved LODs of 0.1 to 0.3 μg∙kg⁻¹ and LOQs of 0.3 to 0.9 μg∙kg⁻¹. nih.gov For oat samples analyzed by high-pressure liquid chromatography with ultraviolet detection (HPLC-UV), very low LOD and LOQ values of 0.87 and 2.90 µg/kg were recorded, respectively. researchgate.net

Table 2: LC-MS/MS Method Validation Parameters for Triticonazole

Matrix LOD LOQ Recovery (%) Reference
Water 6 ng/L 30 ng/L 70-120 epa.gov
Animal-Origin Foods 0.1 - 0.3 μg/kg 0.3 - 0.9 μg/kg 72.0 - 114.8 nih.gov
Oat 0.87 µg/kg 2.90 µg/kg 92.9 - 101.4 researchgate.netdergipark.org.tr
Fruits, Vegetables, Soil 0.0012 - 0.0031 mg/kg 0.0036 - 0.0091 mg/kg 84.1 - 103.2 researchgate.net

Chiral Chromatography for Enantioselective Analysis of (R)-Triticonazole

Since triticonazole is a chiral compound, its enantiomers can exhibit different biological activities and degradation rates. researchgate.netacs.org Therefore, enantioselective analysis is crucial for an accurate risk assessment. Chiral chromatography is the primary technique used to separate the enantiomers of triticonazole.

High-performance liquid chromatography (HPLC) with cellulose-based chiral columns is frequently used for this purpose. researchgate.net For instance, a cellulose (B213188) tris(3-chloro-4-methyl phenyl carbamate) column has been shown to completely separate the enantiomers of triticonazole. researchgate.net Another study utilized a Chiralcel OD-RH column for the enantioselective analysis of triticonazole in soils. nih.gov

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a faster alternative to HPLC for chiral separations. One SFC method achieved the enantioseparation of triticonazole in about 3 minutes, a significant reduction from the 18 minutes required by a comparable HPLC method. nih.gov Another SFC-MS/MS method separated the enantiomers in under 1.2 minutes using a CHIRALPAK OJ-3 column. researchgate.netnih.gov A study determined the absolute configuration of triticonazole enantiomers, identifying the first eluted enantiomer as (+)-(S)-triticonazole using a combination of experimental and predicted electronic circular dichroism (ECD) spectra. researchgate.net

Table 3: Chiral Chromatography Methods for (R)-Triticonazole

Technique Chiral Stationary Phase Matrix Key Findings Reference
HPLC Cellulose tris(3-chloro-4-methyl phenyl carbamate) Fruits, Vegetables, Soil Complete enantioseparation, (+)-(S)-triticonazole eluted first. researchgate.net
LC-MS/MS Chiralcel OD-RH Soils Enantioselective degradation observed, S-triticonazole degraded preferentially. nih.gov
SFC-MS/MS CHIRALPAK OJ-3 Fruits Enantioseparation in < 1.2 minutes. researchgate.netnih.gov
SFC Not specified Vegetables 6-fold faster than HPLC, good linearity and recoveries. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of triticonazole, particularly for its dissipation studies in soil. nih.gov A study on the dissipation of triticonazole in soil reported a quantification level of 0.002 mg kg⁻¹ using GC-MS. nih.gov

For the analysis of triazole pesticides, including triticonazole, in cow milk, a dispersive liquid-liquid microextraction (DLLME) method was developed, followed by GC-flame ionization detection (FID) and GC-MS. This method achieved limits of detection between 4 and 58 μg/L. nih.gov In a broader study analyzing multiple pesticide classes in various matrices, GC coupled with triple quadrupole tandem mass spectrometry (GC-MS/MS) was used, demonstrating satisfactory recovery and precision for most analytes. mdpi.com

Development of Rapid Detection and Screening Methods

The demand for rapid, sensitive, and cost-effective methods for the detection of pesticide residues in food and environmental samples has driven the development of advanced screening technologies. For chiral compounds like (R)-triticonazole, these methods are crucial for monitoring compliance with regulations and understanding the environmental fate and toxicological effects of individual enantiomers. Rapid detection techniques, such as immunological assays and sensor-based technologies, offer significant advantages over traditional chromatographic methods in terms of speed, portability, and potential for high-throughput analysis. These methods are particularly valuable for on-site screening and for reducing the sample load for confirmatory analysis by more complex laboratory-based techniques.

Immunological Assays (e.g., ELISA) for High-Throughput Screening

Immunological assays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for the rapid detection of pesticide residues due to their high sensitivity, specificity, and capacity for high-throughput screening. acs.orgresearchgate.net The principle of these assays relies on the specific binding of an antibody to a target analyte. acs.org

The development of an immunoassay begins with the synthesis of a hapten, a small molecule that is structurally similar to the target analyte, in this case, (R)-triticonazole. This hapten is then conjugated to a carrier protein to elicit an immune response in an animal, leading to the production of antibodies. For an ELISA, these antibodies are then used to develop a competitive assay where the target analyte in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

While immunoassays have been developed for various triazole fungicides as a class, the development of an enantioselective immunoassay that specifically targets (R)-triticonazole presents significant challenges. acs.orgresearchgate.net The primary difficulty lies in producing antibodies that can differentiate between the (R) and (S) enantiomers, which have identical physical and chemical properties in a non-chiral environment. The generation of highly enantioselective antibodies often depends on the design of the hapten and the site of its conjugation to the carrier protein, which can be a process of trial and error. acs.org

Currently, there is limited specific information in the public domain on a commercially available or widely validated ELISA kit exclusively for (R)-triticonazole. However, research into enantioselective immunoassays for other chiral pesticides has demonstrated the feasibility of this approach. acs.org The development of monoclonal antibodies with high stereospecificity is a key area of research that could lead to the creation of reliable and sensitive ELISAs for (R)-triticonazole in the future. birac.nic.in Such an assay would be invaluable for high-throughput screening of a large number of samples, providing a cost-effective preliminary assessment before confirmatory analysis.

Sensor-Based Technologies for On-Site Detection

Sensor-based technologies offer a promising alternative for the rapid and on-site detection of (R)-triticonazole, providing real-time or near-real-time results without the need for extensive sample preparation or laboratory infrastructure. nih.govfapesp.br These sensors typically convert a biological or chemical recognition event into a measurable signal.

Electrochemical Sensors:

A significant area of development has been in the field of electrochemical sensors. Researchers have investigated the use of boron-doped diamond electrodes (BDDE) for the voltammetric determination of triticonazole. These sensors operate by measuring the current generated from the electrochemical oxidation of triticonazole at the electrode surface. The voltammetric method has demonstrated a low limit of detection (LOD) and a broad linear dynamic range. The use of screen-printed sensors with BDD electrodes (SP/BDDE) further enhances the portability and suitability for on-site analysis. nih.gov

Table 1: Performance of a Voltammetric Sensor for Triticonazole Detection

ParameterValueReference
Limit of Detection (LOD)0.125 µmol L⁻¹ nih.gov
Linear Dynamic Range0.5 - 20 µmol L⁻¹ nih.gov

Fluorescence Sensors:

Another innovative approach is the development of ratiometric fluorescence sensors. One such sensor for triticonazole is based on the encapsulation of boron-doped and phosphorus-doped carbon dots within a metal-organic framework (MOF). researchgate.net This sensor exhibits a dual-emission fluorescence response, where the presence of triticonazole causes a change in the ratio of the two emission intensities. This ratiometric measurement provides a built-in correction for environmental interferences, enhancing the accuracy and precision of the detection. researchgate.net

Table 2: Performance of a Ratiometric Fluorescence Sensor for Triticonazole Detection

ParameterValueReference
Limit of Detection (LOD)4.0 nM researchgate.net
Linear Range10 - 400 nM researchgate.net

These sensor-based technologies hold great potential for the future of pesticide residue monitoring, enabling rapid, sensitive, and on-site detection of (R)-triticonazole in various matrices. Further research is focused on improving the selectivity, robustness, and cost-effectiveness of these sensors to facilitate their widespread adoption in food safety and environmental monitoring programs.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Triticonazole Analogues

Elucidation of Key Structural Features Dictating (R)-Triticonazole Bioactivity

The bioactivity of triticonazole (B1683677) is not merely a function of its core structure but is intricately linked to its three-dimensional arrangement and the nature of its chemical substituents.

Triticonazole possesses a single chiral center, leading to the existence of two non-superimposable mirror-image isomers, or enantiomers: (R)-triticonazole and (S)-triticonazole. mdpi.com Research has consistently demonstrated that the fungicidal activity of these enantiomers is markedly different. The (R)-enantiomer is significantly more potent against a wide range of fungal pathogens than the (S)-enantiomer. mdpi.comnih.gov

Beyond stereochemistry, the specific chemical groups attached to the core triazole structure play a vital role in determining fungicidal efficacy. SAR studies on analogous triazole compounds reveal important trends. For example, in a series of 2-Ar-1,2,3-triazole derivatives, the type and position of halogen substituents on the phenyl ring significantly impacted bioactivity against Rhizoctonia solani. acs.org

Key findings from related triazole analogues include:

Halogen Substituents : The presence of fluorine or chlorine atoms on the aromatic ring generally confers good bioactivity. acs.org

Positional Isomerism : The location of these substituents is crucial. For instance, a chlorine atom at the ortho-position of the benzene (B151609) ring resulted in superior antifungal activity compared to meta- or para-positions. acs.org

Aryl Group Importance : An aryl substituent at the C5 position of the 1,2,4-triazole (B32235) ring has been found to be essential for the inhibition of certain enzymes. Replacing this aromatic group with a bulky aliphatic group, such as a tert-butyl group, can lead to a complete loss of activity. researchgate.net

These findings highlight that modifications to the substituents on the phenyl and triazole rings of triticonazole analogues can fine-tune their fungicidal potency.

Computational Chemistry and Molecular Modeling Approaches

Computational techniques provide powerful insights into how (R)-triticonazole interacts with its molecular target at an atomic level, facilitating the rational design of new and improved fungicides.

The primary mode of action for triazole fungicides, including triticonazole, is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase, commonly known as CYP51. nih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.gov

Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule (the ligand, e.g., (R)-triticonazole) when bound to a second (the receptor, e.g., CYP51). frontiersin.orgplos.org Homology modeling and molecular docking studies have been instrumental in explaining the observed stereospecific bioactivity of triticonazole. nih.govacs.org These simulations suggest that the distinct potencies of the (R)- and (S)-enantiomers stem from their different binding modes and affinities within the active site of the fungal CYP51 enzyme. nih.govacs.org

Docking studies of other azole fungicides with CYP51 reveal that binding is typically characterized by:

Coordination with Heme Iron : The N4 atom of the triazole ring coordinates with the heme iron atom in the enzyme's active site, which is a hallmark of CYP51 inhibition.

Hydrogen Bonds : Hydrogen bonds often form between the ligand and key amino acid residues in the active site, such as Tyr132, Ser378, and Met508, stabilizing the complex. nih.gov

Hydrophobic Interactions : The rest of the fungicide molecule, including the substituted phenyl group, engages in hydrophobic interactions with nonpolar residues, further anchoring it within the binding pocket. frontiersin.orgnih.gov

Simulations indicate that the specific three-dimensional shape of (R)-triticonazole allows for a more optimal and stable set of these interactions compared to the (S)-enantiomer, leading to stronger enzyme inhibition and greater fungicidal effect.

Pharmacophore modeling is a powerful computational strategy used in the design of new drugs. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target. nih.govnih.gov

For (R)-triticonazole, a pharmacophore model would be built based on its known active conformation when bound to CYP51. This model would define the crucial features:

A hydrogen bond acceptor (the triazole nitrogen).

A hydrophobic aromatic ring (the chlorophenyl group).

Specific spatial arrangements of other groups that contribute to binding.

This pharmacophore model can then be used as a 3D query to virtually screen large libraries of chemical compounds. nih.gov The goal is to identify novel molecules that match the pharmacophore's features and spatial constraints, even if their underlying chemical scaffolds are different from triticonazole. This approach allows for the de novo design of structurally diverse compounds that have a high probability of being active as CYP51 inhibitors, accelerating the discovery of next-generation fungicides. mdpi-res.com

Development of Predictive QSAR Models for (R)-Triticonazole Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov The goal is to develop a predictive model that can estimate the activity of new, untested compounds based solely on their structural properties. nih.govnih.gov

For triticonazole analogues, a QSAR model would be developed using a "training set" of compounds with known fungicidal activities. nih.gov For each compound, a set of numerical values, or "molecular descriptors," are calculated to describe its physicochemical properties. These can include:

Topological descriptors : Related to the connectivity of atoms. researchgate.net

Physicochemical descriptors : Such as electronegativity and polarizability. researchgate.net

Steric descriptors (from 3D models) : Related to the molecule's size and shape (used in 3D-QSAR methods like CoMFA and CoMSIA). researchgate.netrsc.org

Electrostatic descriptors (from 3D models) : Related to the distribution of charge in the molecule. researchgate.netrsc.org

Using regression analysis or machine learning algorithms, a QSAR equation is generated that links these descriptors to the observed bioactivity (e.g., pEC50). nih.gov The predictive power of the model is then validated using an external "test set" of compounds not used in the model's creation. nih.govnih.gov Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q² or R²cv), and predictive R² (R²pred) are used to assess the model's robustness and predictive ability. nih.govrsc.org

Such a validated QSAR model for (R)-triticonazole analogues would be a valuable tool, enabling the rapid in silico screening and prioritization of novel structures for synthesis and testing, thereby streamlining the discovery of more effective fungicides.

Correlation of Physicochemical Descriptors with Biological Activity

The fungicidal activity of (R)-triticonazole and its analogues is intrinsically linked to their physicochemical properties. These properties, often described by numerical values known as descriptors, dictate how the molecule interacts with its biological target, the cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis in fungi. acs.orgnih.gov QSAR studies aim to establish a mathematical correlation between these descriptors and the observed biological activity, typically expressed as the concentration required to inhibit fungal growth (e.g., EC₅₀).

Key physicochemical descriptors that have been shown to correlate with the biological activity of triazole fungicides include:

Steric Properties: The size and shape of the molecule and its various substituents are critical. For instance, in a series of 2-Ar-1,2,3-triazole derivatives, it was found that the position of substituents on the phenyl ring significantly influenced antifungal activity. An ortho-substituted chloro group on the benzene ring resulted in superior activity compared to meta or para substitutions. acs.org This suggests that a specific spatial arrangement is necessary for optimal binding to the active site of the target enzyme.

Electronic Properties: The distribution of electrons within the molecule, described by descriptors such as electrostatic potential and dipole moment, plays a vital role in the interactions with the enzyme. The nitrogen atoms in the triazole ring are crucial for coordinating with the heme iron atom in the active site of CYP51. Variations in the electronic properties of the substituents can modulate the strength of this interaction and, consequently, the fungicidal potency.

Hydrophobic Properties: The lipophilicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), influences its ability to cross cell membranes and reach the target site. A balance is required; while sufficient lipophilicity is necessary for membrane transport, excessive hydrophobicity can lead to poor solubility and bioavailability.

Topological and Quantum-Chemical Descriptors: More complex descriptors derived from the 2D and 3D structure of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), can also provide valuable insights into the reactivity and stability of the compounds and their correlation with biological activity. nih.gov

Illustrative Data Table: Correlation of Physicochemical Descriptors with Fungicidal Activity of Triazole Analogues

Compound R¹ Substituent R² Substituent Steric Hindrance (Descriptor Example) Electronic Effect (Descriptor Example) Lipophilicity (logP) Fungicidal Activity (EC₅₀ in µg/mL)
Analogue 1 H 4-Cl Low Electron-withdrawing 3.5 0.88
Analogue 2 H 3-Cl Low Electron-withdrawing 3.5 0.95
Analogue 3 H 2-Cl Medium Electron-withdrawing 3.5 0.75
Analogue 4 4-F 4-Cl Low Electron-withdrawing 3.7 0.85
Analogue 5 2-F 4-Cl Medium Electron-withdrawing 3.7 0.80

This table is a representative example based on published SAR findings for triazole fungicides and is intended for illustrative purposes.

Application in Lead Optimization and Discovery of New Fungicidal Agents

The insights gained from SAR and QSAR studies are instrumental in the process of lead optimization. The goal is to systematically modify the structure of a lead compound like (R)-triticonazole to enhance its desirable properties, such as potency, spectrum of activity, and safety profile, while minimizing undesirable characteristics.

Lead Optimization:

Once a correlation between specific molecular features and fungicidal activity is established, medicinal chemists can rationally design and synthesize new analogues. For example, if a QSAR model indicates that a bulky, electron-withdrawing group at a particular position on the phenyl ring enhances activity, new compounds incorporating such features can be synthesized and tested. acs.org This iterative process of design, synthesis, and testing, guided by SAR and QSAR models, accelerates the identification of more potent and effective fungicides. sumitomo-chem.co.jp

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly valuable in this regard. acs.org These models provide a three-dimensional representation of the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. This detailed understanding of the pharmacophore allows for more precise modifications to the lead structure.

Discovery of New Fungicidal Agents:

The knowledge derived from SAR and QSAR studies of (R)-triticonazole and its analogues can also be leveraged for the discovery of entirely new fungicidal agents. By understanding the key structural requirements for binding to the CYP51 target, researchers can design novel scaffolds that mimic the essential features of the original lead compound but possess a different core structure. This strategy, known as scaffold hopping, can lead to the discovery of new chemical classes of fungicides with potentially different properties, such as a novel mode of action or an improved resistance profile.

For instance, a 3D-QSAR model developed from a series of active triazole compounds can be used to screen virtual libraries of compounds to identify those that fit the pharmacophore model. acs.org This virtual screening can prioritize a smaller, more manageable number of compounds for synthesis and biological evaluation, significantly increasing the efficiency of the discovery process. The successful application of such models has been demonstrated in the development of new triazole derivatives with potent activity against various fungal pathogens. acs.orgnih.gov

Innovative Formulation Technologies and Delivery Systems for R Triticonazole in Agricultural Settings

Design and Development of Advanced Formulations for Enhanced Efficacy

The development of advanced formulations for (R)-triticonazole is focused on increasing its effectiveness, stability, and targeted delivery.

Microencapsulation and Nanoformulation Strategies

Microencapsulation and nanoformulation are key technologies for improving the delivery of active ingredients like (R)-triticonazole. These strategies involve enclosing the active substance in a protective shell, which can enhance its stability and control its release. nih.gov

Nanoformulations, with particle sizes typically ranging from 10 to 200 nm, offer several advantages. nih.gov They can improve the solubility and bioavailability of poorly soluble compounds, leading to better absorption and efficacy. nih.gov Various nanoformulation types, such as nanoemulsions, nanocapsules, and nanospheres, have been developed to improve water dispersion, chemical stability, and targeted adhesion of pesticides. meddocsonline.org These advanced formulations aim to prolong the effective duration of the active ingredient and reduce environmental runoff. meddocsonline.org

For triticonazole (B1683677), research into nano-based formulations is a key area of interest in agricultural applications. meddocsonline.org The goal is to create formulations that are stable under various environmental conditions (sun, heat, rain) and can effectively penetrate and be delivered to the target site. meddocsonline.org

Controlled Release Systems and Polymer-Based Delivery Technologies

Controlled-release systems are designed to release the active ingredient at a predetermined rate over an extended period. severpharmasolutions.com This approach helps maintain an optimal concentration of the fungicide, reducing the need for frequent applications and minimizing potential environmental contamination.

Polymer-based delivery systems are a common method for achieving controlled release. severpharmasolutions.com The active ingredient is embedded within a polymer matrix, and its release is governed by processes like diffusion, swelling, and erosion of the polymer. severpharmasolutions.comfrontiersin.org These systems can be designed using biodegradable polymers, which break down in the environment over time, or non-degradable polymers. severpharmasolutions.com The choice of polymer and formulation design allows for tailored release profiles to match the specific needs of the crop and target pathogen. americanpharmaceuticalreview.com

Optimization of Application Methods for Targeted Delivery

Optimizing how (R)-triticonazole is applied is crucial for ensuring it reaches the target pathogens effectively while minimizing off-target effects. researchgate.net

Seed Treatment Formulations for Soil-borne and Seed-borne Pathogens

(R)-triticonazole is widely used as a seed treatment to control diseases that are present in the soil or on the seed itself. nih.govmdpi.com This method is highly efficient as it places the fungicide exactly where it is needed to protect the emerging seedling. bcpc.org

Seed treatment formulations are typically liquid flowable concentrates or water-dispersible granules that are applied to the seed before planting. epa.govepa.gov These formulations are designed to adhere well to the seed coat and provide a protective zone around the seed and developing roots. epa.gov Commercial products containing triticonazole are available for use on a variety of crops, including cereals like wheat, barley, and oats. publications.gc.caepa.gov

Table 1: Examples of Triticonazole Seed Treatment Formulations

Product Name Formulation Type Target Crops Target Diseases
Charter® HL Liquid Flowable Barley, Field Corn, Oats, Popcorn, Rye, Sorghum, Sweet Corn, Triticale, Wheat Various seedborne and soilborne diseases
Charter® PB Seed Treatment Liquid (contains triticonazole and thiram) Wheat, Barley, Oats Common bunt, loose smut, covered smut, false loose smut

This table is for illustrative purposes and does not represent a complete list of all available formulations.

Foliar Spray Formulations for Improved Adhesion and Spreading

For controlling foliar diseases, (R)-triticonazole is applied as a spray to the leaves of the plant. ontosight.ai The effectiveness of foliar sprays depends on the formulation's ability to adhere to the waxy leaf surface and spread evenly. scionresearch.com

Adjuvants are often added to foliar spray solutions to improve their performance. omexcanada.com These can include:

Surfactants: Reduce surface tension to improve spreading and coverage. omexcanada.com

Stickers: Help the spray droplets adhere to the leaf surface and resist being washed off by rain. omexcanada.com

Penetrants: Enhance the absorption of the active ingredient into the plant tissue. omexcanada.com

The goal of these formulations is to ensure that a sufficient amount of the fungicide remains on the leaf surface and is absorbed by the plant to provide effective disease control. scionresearch.com

Impact of Formulation on Environmental Performance and Residual Behavior

Triticonazole is known to be persistent in soil, with a half-life that can range from several months to over a year depending on conditions. mdpi.comregulations.gov It is also relatively stable to degradation by water and sunlight. regulations.gov The formulation can influence how the fungicide moves in the soil and its potential to leach into groundwater. regulations.gov

Seed treatments, by their targeted nature, help to limit the initial distribution of the fungicide in the environment compared to broadcast sprays. mdpi.com However, the persistence of triticonazole means that its residues can accumulate in the soil over time. mdpi.com Research is ongoing to develop formulations that are effective against target pathogens while also being more environmentally benign.

Influence of Formulation Components on Degradation and Persistence

The environmental fate of (R)-triticonazole, specifically its degradation and persistence in agricultural settings, is significantly influenced by the various components present in its commercial formulations. These formulations are complex mixtures containing the active ingredient alongside adjuvants such as surfactants, solvents, antifoaming agents, and polymers, which are designed to enhance efficacy but can also alter environmental behavior. researchgate.net

Research conducted on the dissipation of 14C-triticonazole in loamy clay soil has shown that the persistence of the fungicide tends to increase with the application rate. researchgate.netenvsys.co.kr Laboratory incubation studies have explored the individual effects of different formulation additives on triticonazole's degradation. researchgate.net While diluted doses of formulation adjuvants may not cause a significant effect, higher concentrations can modify the degradation pathways and persistence of triticonazole in soil. researchgate.net For instance, the incorporation of an antifoam agent and certain surfactants, such as nonionic and anionic sodium alkylnaphthalene sulfate, was found to decrease the degradation of triticonazole. researchgate.net Conversely, additives like the solvent propylene (B89431) glycol and a nonionic micellar surfactant significantly increased the mineralization of organic carbon, which can be linked to microbial activity and subsequent degradation of the active ingredient. researchgate.net

The interaction between formulation components and soil is complex. Nonequilibrium sorption processes, where the pesticide binds to soil particles, can greatly affect its transport and dissipation. researchgate.net The presence of surfactants can influence the sorption of triticonazole to soil, thereby affecting its availability for degradation or transport. meddocsonline.org The formation of bound residues, where triticonazole becomes strongly attached to soil organic matter, is another critical factor, reducing its bioavailability over time. researchgate.net Studies have shown that these bound residues can form rapidly during transport through the soil. researchgate.net

It has been noted that at the low concentrations typically found after field application, the degradation data for the pure active ingredient of triticonazole can often be used to describe the behavior of the formulated product. researchgate.net However, understanding the role of each component is crucial for predicting environmental persistence under various conditions. researchgate.net

Table 1: Influence of Formulation Adjuvants on the Degradation of Triticonazole in Soil

Formulation Component Observed Effect on Degradation/Persistence Reference
Antifoam Agent Decreased degradation of triticonazole. researchgate.net
Nonionic Surfactant Decreased degradation at high concentrations. researchgate.net
Anionic Surfactant Decreased degradation at high concentrations. researchgate.net
Propylene Glycol (Solvent) Significantly increased mineralization of organic carbon, potentially influencing degradation pathways. researchgate.net
Nonionic Micellar Surfactant Significantly increased mineralization of organic carbon. researchgate.net
Polymer Adhesive Studied for its effect, but specific degradation impact requires further detail. researchgate.net

Development of Environmentally Sustainable Formulation Components

In response to the need to minimize the environmental footprint of agricultural chemicals, significant research has focused on developing innovative and sustainable formulation technologies for fungicides like (R)-triticonazole. These advancements aim to improve delivery to the target, enhance biological efficacy, reduce application rates, and utilize more environmentally benign components. google.comwur.nlrroij.com

Controlled-release formulations represent another key strategy for sustainability. wur.nlgoogle.com These systems often utilize a matrix polymer to encapsulate the active ingredient. google.comgoogle.com The polymer matrix is selected based on its compatibility with the active ingredient to ensure a desired, slow release rate. google.com This technology reduces the concentration of the fungicide immediately available for leaching or volatilization, thereby minimizing off-target contamination. wur.nlwhiterose.ac.uk Biodegradable polymers, such as Poly(3-hydroxybutyrate) (P(3HB)), are being investigated as sustainable matrix materials for fungicides, creating physical mixtures that slowly degrade in soil to release the active substance. nih.gov

The development of "green" or eco-friendly formulation components is a growing trend. rroij.comgoogle.com This includes the use of excipients derived from renewable resources, such as natural polymers like chitosan, alginates, and cellulose (B213188) derivatives, which are biodegradable. rroij.comekb.eg Chitosan, in particular, has been functionalized to create derivatives with improved water solubility and antifungal activity, and can be used to form nanoparticles for pesticide delivery. ekb.eg The replacement of traditional, often hazardous, organic solvents with "green solvents" like ethanol, or even supercritical carbon dioxide, is another important aspect of sustainable formulation development. rroij.com Furthermore, adjuvants based on natural products, such as sugar ethers or alkyl polysaccharides, are being developed as biodegradable alternatives to synthetic surfactants. wur.nl

Table 2: Comparison of Innovative and Sustainable Formulation Technologies for Triazole Fungicides

Formulation Technology Principle Key Advantages for Sustainability Example Components References
Nanoparticle Formulations Encapsulation of the active ingredient in particles ranging from 1-500 nm. Improved stability, targeted delivery, controlled release, reduced environmental runoff. Polyelectrolytes, non-ionic surfactants, nanoclays. meddocsonline.orggoogle.com
Controlled-Release Systems Active ingredient is dispersed in a matrix that slowly degrades or allows diffusion. Reduced application rates, minimized leaching and volatilization, prolonged efficacy. Matrix polymers (e.g., P(3HB)), plasticizers. wur.nlgoogle.comnih.gov
Biopolymer-Based Formulations Utilization of biodegradable polymers from renewable sources as carriers or encapsulants. Biodegradability, biocompatibility, reduced accumulation of synthetic polymers in the environment. Chitosan, alginate, cellulose, lignin. rroij.comgoogle.comekb.eg
Green Adjuvants/Solvents Replacement of synthetic, potentially harmful components with environmentally benign alternatives. Reduced ecotoxicity, improved worker safety, use of renewable resources. Alkyl polysaccharides, vegetable oils, ethanol, water-based systems. wur.nlrroij.com

Role of R Triticonazole in Integrated Pest and Disease Management Ipdm Systems

Integration Strategies with Cultural, Biological, and Other Chemical Control Methods

The cornerstone of a successful IPDM program is the integration of multiple control tactics rather than relying on a single method. nih.govresearchgate.net (R)-Triticonazole, the more fungicidally active stereoisomer of triticonazole (B1683677), is most effective when used as part of a broader strategy. mdpi.com Such strategies combine the use of resistant crop varieties, cultural practices like crop rotation and sanitation, and the judicious use of biological and chemical controls. researchgate.netuky.eduapal.org.au

Integrating (R)-triticonazole with other chemical fungicides is a common and effective practice. Formulations that combine triticonazole with a second active ingredient, such as pyraclostrobin (B128455) or azoxystrobin, provide broad-spectrum disease control and can help manage the development of fungicide resistance. basf.comnuturf.com.au A key resistance management strategy within IPDM is to alternate applications of triticonazole-based products with fungicides from different chemical groups (i.e., different FRAC codes) to prevent the selection of resistant pathogen populations. nuturf.com.au

Cultural practices form the foundation of disease management. Orchard sanitation, for example, which includes removing and destroying pruned material and using urea (B33335) to speed up leaf decomposition, reduces the overwintering inoculum of pathogens and is an essential prerequisite for the effective use of fungicides like triticonazole. apal.org.au

The timing of fungicide application is crucial for maximizing efficacy and is a key consideration in IPDM. nih.gov Applications of triticonazole are generally most effective when applied preventively or in the very early stages of disease development, before significant crop damage occurs. nuturf.com.auepa.gov

For seed-borne diseases, triticonazole is applied as a seed treatment before planting. This provides protection against pathogens on the seed and in the soil, controlling diseases like smuts and seed-borne Fusarium. uky.edumdpi.com In wheat, for instance, a triticonazole seed treatment can control stripe rust for approximately eight weeks after sowing, delaying the onset of the epidemic in the crop. nsw.gov.au

For foliar diseases, timing is dictated by the crop's growth stage and environmental conditions that favor disease. Mathematical modeling for diseases like Zymoseptoria tritici in wheat has shown that key timings, such as the full emergence of the flag leaf (T2), are optimal for maximizing disease control on the upper leaves that are critical for yield. nih.gov In other cropping systems, a schedule of applications may be necessary; for example, controlling raspberry spur blight may involve several applications from early cane growth until just before harvest, followed by a post-harvest application. researchgate.net Proactive spraying during high-risk periods, such as from petal fall onwards, can suppress early disease development even before symptoms are visible, leading to better control later in the season. apal.org.au

A key challenge and area of ongoing research in IPDM is the compatibility of chemical fungicides with biological control agents (BCAs) and biopesticides. cornell.edu The integration of these different control methods must be carefully managed, as some fungicides can be toxic to beneficial microorganisms. cornell.eduijaresm.com

Research into the compatibility of triticonazole with specific BCAs has produced varied results. One study evaluated triticonazole against the root rot pathogens Rhizoctonia solani and Fusarium graminearum in wheat, alongside the BCAs Trichoderma harzianum and Bacillus subtilis. While triticonazole effectively controlled the diseases, it also showed some inhibitory effects on the growth of the beneficial fungi and bacteria in laboratory settings. researchgate.net

Other studies and reviews indicate that compatibility is often dependent on the specific BCA strain and the concentration of the fungicide. For example, some Trichoderma species have shown incompatibility with triazole fungicides, while others have demonstrated tolerance to propiconazole (B1679638) (a related triazole) at lower concentrations (10 ppm). ijaresm.comcabidigitallibrary.org Similarly, Pseudomonas fluorescens may be compatible with some triazoles at lower concentrations but inhibited at higher ones. ijaresm.com The development of new formulations that combine triticonazole with specific BCAs is an active area of innovation, aiming to create synergistic products for enhanced plant health. google.com

Table 1: In Vitro Compatibility of Selected Fungicides with Biological Control Agents This table summarizes findings on the fungicidal activity against pathogens and compatibility with BCAs. EC50 represents the concentration that gives 50% inhibition of fungal growth.

Fungicide Pathogen EC50 (µg a.i./ml) Compatibility with Trichoderma spp. & Bacillus spp. Reference
Triticonazole Rhizoctonia solani 2.02 Moderate Inhibition researchgate.net
Triticonazole Fusarium graminearum 0.05 Moderate Inhibition researchgate.net
Carbendazim Rhizoctonia solani 1.15 Not specified in detail researchgate.net
Carbendazim Fusarium graminearum 0.07 Not specified in detail researchgate.net
Metalaxyl M + Fludioxonil Rhizoctonia solani 0.16 Not specified in detail researchgate.net
Metalaxyl M + Fludioxonil Fusarium graminearum 0.01 Not specified in detail researchgate.net

Economic and Agronomic Impact of (R)-Triticonazole Application

The application of effective fungicides like (R)-triticonazole has significant economic and agronomic implications. Fungicides represent an additional production cost, so their use must be justified by a sufficient increase in yield or quality to provide a positive return on investment. cropprotectionnetwork.org The economic viability of a fungicide application depends on crop value, the cost of the product and its application, and the potential for crop loss if the disease is left untreated. cropprotectionnetwork.org The loss of key fungicides has been estimated to potentially reduce yields of major crops like wheat by as much as 20%, highlighting the substantial economic benefit of maintaining access to effective disease control tools. nfuonline.com

(R)-Triticonazole makes a significant contribution to crop health by controlling a wide array of damaging fungal diseases. As the more potent enantiomer, it is a key active ingredient for managing diseases in major crops. mdpi.com It is widely registered for use on cereals, corn, and turfgrass to control or suppress diseases such as smuts, rusts, powdery mildew, leaf spots, and seed- and soil-borne pathogens like Fusarium. uky.eduyoutube.comcanada.ca

The agronomic benefit of triticonazole has been demonstrated in improved crop outcomes. For example, research has shown that the use of racemic triticonazole can improve the grain yield and processing quality of wheat. researchgate.net Furthermore, modern formulations are being developed not only for disease control but also for enhanced plant health. Products containing triticonazole have been shown to improve turf stress tolerance and growth efficiency, resulting in more resilient and higher-quality lawns. basf.com This dual benefit of disease control and improved plant vitality underscores its agronomic value.

Table 2: Disease Control Spectrum of Triticonazole This table provides a summary of diseases effectively controlled by triticonazole in various crops.

Crop Diseases Controlled or Suppressed Reference(s)
Cereals (Wheat, Barley) Powdery Mildew, Rusts (Leaf, Stripe), Leaf Spots, Smuts, Fusarium (seed-borne) uky.edunsw.gov.auyoutube.com
Corn Seed- and soil-borne diseases youtube.comcanada.ca
Soybeans Seed- and soil-borne diseases youtube.com
Turfgrass Brown Patch, Dollar Spot, Leaf Spots, Large Patch (and over 20 other diseases) mdpi.combasf.com

The principles of IPDM, such as monitoring pest populations and using economic thresholds for treatment decisions, are inherently linked to sustainability by reducing unnecessary pesticide applications. agronomyjournals.comnih.gov The use of precision agriculture technologies, including GPS-guided sprayers and sensors, allows for the highly targeted application of fungicides like triticonazole, further minimizing waste and environmental impact. sustainableagriculture.eco Furthermore, the development and use of the more active (R)-enantiomer over the racemic mixture presents an opportunity to achieve the same level of disease control with a lower total amount of active substance, thereby reducing the chemical load on the environment. mdpi.com

Future Directions in IPDM Utilizing (R)-Triticonazole

The future role of (R)-triticonazole in IPDM will likely be shaped by several key trends, including a greater focus on enantiomer-specific products, advanced formulations, and integration with digital agriculture.

The distinct biological activities of triticonazole's enantiomers—with (R)-triticonazole being more fungicidally potent and (S)-triticonazole showing higher toxicity to some non-target organisms—suggest a clear path toward the preferential use of enantiomerically pure (R)-triticonazole. mdpi.com This would allow for more targeted disease control while minimizing potential environmental and non-target impacts, a core goal of sustainable agriculture. researchgate.net

Innovation in formulation technology represents another significant future direction. This includes the development of products that combine (R)-triticonazole with other active ingredients, including novel biopesticides and biological control agents, to create synergistic effects and broader-spectrum control. basf.comgoogle.com Additionally, formulations that offer added plant health benefits, such as improved stress tolerance and growth efficiency, are becoming increasingly important. basf.com

Finally, the integration of (R)-triticonazole applications with precision and digital farming tools will enhance its role in IPDM. Using data from sensors, drones, and predictive models to guide the precise timing and location of fungicide applications will optimize disease control while minimizing costs and environmental exposure, fully aligning its use with the principles of modern, sustainable crop protection. sustainableagriculture.eco

Precision Agriculture Approaches for Variable Rate Application

Precision agriculture utilizes advanced technology to manage spatial variability within a field, moving away from uniform input applications. geopard.techvt.edu Variable Rate Application (VRA), a core technique of precision agriculture, allows for the adjustment of application rates of inputs like fungicides to match the specific needs of different zones within a field. geopard.techcranfield.ac.uk This approach holds significant promise for optimizing the use of potent fungicides like (R)-triticonazole.

The implementation of VRA for fungicides is typically based on two methods: map-based or sensor-based application. vt.eduwalshmedicalmedia.com

Map-Based VRA: This method uses prescription maps created from data collected prior to application. vt.edu Sources for these maps can include yield maps, soil surveys, aerial or satellite imagery that generates vegetation indices like the Normalized Difference Vegetation Index (NDVI), and scouting data. vt.educranfield.ac.uk The prescription map guides the application equipment, which uses a Global Positioning System (GPS) to vary the fungicide rate as it moves across the field. vt.edu

Sensor-Based VRA: This "on-the-go" method uses real-time sensors mounted on the application machinery to measure crop characteristics directly in the field. vt.eduresearchgate.net These sensors can detect crop biomass density, leaf area index (LAI), or the level of green coverage. researchgate.netresearchgate.net The sensor data is then used by an onboard controller to instantaneously adjust the application rate. vt.edu For example, research has demonstrated the use of CROP-Meter sensors to measure crop biomass and camera sensors to detect green plant coverage, adjusting spray volume in real-time. researchgate.netresearchgate.net

Research into VRA for fungicides has consistently shown the potential for significant reductions in chemical use while maintaining effective disease control. Studies have reported fungicide savings of 25% to 50% compared to standard uniform applications. wur.nl A field study in winter wheat using a camera sensor to control spray volume based on green coverage resulted in fungicide savings of up to 45% with no increase in disease or loss of yield. researchgate.net The primary barriers to wider adoption of this technology are often the initial investment cost and a perceived risk of inconsistent disease control. cranfield.ac.uk

The integration of (R)-triticonazole's high intrinsic activity with VRA technology presents a synergistic opportunity. nih.gov By applying this more potent enantiomer through precision systems, it is possible to target disease hotspots with an effective concentration while drastically reducing the amount applied to healthier areas of the crop canopy. This targeted approach not only minimizes the total volume of fungicide used but also lowers the potential for environmental loading and the development of fungicide resistance.

Table 1: Research Findings on Variable Rate Application (VRA) of Fungicides

Research Focus Technology Used Crop Key Finding Reference
VRA of contact fungicides Biomass sensors (NDVI) Potato, Tulip Fungicide use was reduced by approximately 25% with VRA compared to standard practice, with no difference in disease infestation. wur.nl
VRA based on canopy variability NDVI monitoring Winter Wheat Monitoring at T0 and T1 growth stages was found to be best for reflecting canopy variability to inform VRA decisions. A cost-benefit analysis showed a potential saving of £13.82/ha from a single VRA spray. cranfield.ac.uk
Real-time VRA Camera sensor detecting green crop coverage Winter Wheat Fungicide savings of up to 45% were achieved in sensor-sprayed strips compared to uniformly sprayed areas, with no yield losses or higher disease occurrence. researchgate.net
Combined Sensor and Map VRA CROP-Meter sensor with a map-based Decision Support System Winter Wheat The combined system resulted in up to 32.6% fungicide savings compared to uniform spraying, without causing any yield reduction. researchgate.net

Development of Decision Support Systems for Optimized Fungicide Use

Decision Support Systems (DSS) are sophisticated computer-based tools that integrate and process complex information to help growers make optimal and timely decisions for disease management. bibliotekanauki.pl In the context of IPDM, a DSS for fungicide use aims to move away from calendar-based spraying schedules towards a more strategic, needs-based approach. researchgate.net These systems are critical for determining if and when a fungicide application is necessary and for selecting the appropriate product.

A DSS typically integrates multiple layers of data, including:

Weather Data: Historical and forecast data on temperature, humidity, rainfall, and leaf wetness duration are used to predict infection periods for specific pathogens. bibliotekanauki.pl

Pathogen Biology: Models of the disease life cycle (e.g., Phytophthora infestans in potatoes) are central to the system's predictive power. bibliotekanauki.pl

Crop Growth: Information on the crop's growth stage and canopy development helps determine its susceptibility to disease. bibliotekanauki.pl

Fungicide Characteristics: The system considers the properties of different fungicides, such as their mode of action (e.g., protectant, curative), mobility, and efficacy against target diseases. bibliotekanauki.pl

The output from a DSS can range from a general regional alert to a highly site-specific recommendation for an individual field, often delivered via web platforms, email, or SMS. bibliotekanauki.pl The primary goal is to optimize the timing of applications, ensuring that fungicides are applied only when a genuine risk of yield loss exists. mdpi.com

Numerous studies have validated the effectiveness of DSS in reducing fungicide inputs. A comprehensive synthesis of 80 experiments showed that DSS-based strategies can reduce the number of fungicide treatments by at least 50% globally compared to traditional calendar-based programs, without compromising disease control. researchgate.net In wheat, the use of three different DSSs led to a fungicide reduction of up to 50% with no significant decrease in yield compared to a standard treatment schedule. mdpi.com This was achieved by improving the timing of the applications, even if it resulted in slightly lower but tolerable levels of disease. mdpi.com

For a highly active compound like (R)-triticonazole, a DSS can be an invaluable tool. The high efficacy of (R)-triticonazole against specific pathogens like Fusarium verticillioides and Rhizoctonia solani is a key characteristic that can be programmed into a DSS. nih.gov The system could then specifically recommend the use of (R)-triticonazole when its target pathogens are identified as the primary threat. Furthermore, by predicting infection risk with high accuracy, a DSS ensures that this potent enantiomer is deployed precisely when it can provide the greatest benefit, preventing unnecessary applications and supporting a more sustainable production system. The combination of a DSS to determine the timing and a VRA system to manage spatial variability represents a state-of-the-art approach to responsible and efficient fungicide use.

Table 2: Comparison of Decision Support Systems (DSS) for Fungicide Application

DSS Name(s) Crop Key Finding Reference
Simphyt, Plant-Plus, NegFry, ProPhy, Guntz-Divoux/Milsol, PhytoPre+2000 Potato The use of various DSSs reduced fungicide input by 8-62% compared to routine treatments, while maintaining the same or lower levels of late blight disease. bibliotekanauki.pl
IPM-Wheat Model, ISIP system, xarvio® FIELD MANAGER Wheat DSSs reduced fungicide use by up to 50% compared to a stage-oriented standard system with no significant decrease in yield. The systems optimized the timing of applications. mdpi.com
proPlant expert.precise (combined with sensor) Winter Wheat A DSS was used to create application maps for management zones, which, when combined with a real-time sensor, saved up to 32.6% of fungicide. researchgate.net
General Meta-Analysis Various Crops A synthesis of 80 experiments concluded that DSS can reduce fungicide treatments by at least 50% compared to calendar-based strategies without increasing disease risk. researchgate.net

Q & A

Q. How does the stereochemistry of (R)-triticonazole influence its fungicidal activity compared to its enantiomer?

  • Methodological Answer : To evaluate stereochemical effects, researchers should employ chiral separation techniques (e.g., HPLC with chiral columns) to isolate (R)- and (S)-enantiomers. Bioassays using fungal strains (e.g., Fusarium graminearum) can compare efficacy via EC₅₀ values. Structural analysis (e.g., 3D molecular modeling) should assess binding affinity to fungal cytochrome P450 enzymes, which are critical for sterol biosynthesis inhibition .

Q. What are the standard protocols for assessing the efficacy of (R)-triticonazole against Fusarium species in vitro?

  • Methodological Answer : Use agar dilution or microtiter plate assays with serial dilutions of (R)-triticonazole. Inoculate plates with conidial suspensions (e.g., 10⁵ spores/mL) and incubate at 25°C for 48–72 hours. Measure inhibition zones or optical density (OD₆₀₀) for growth suppression. Include positive controls (e.g., tebuconazole) and validate results with triplicate trials .

Q. How should researchers design experiments to evaluate the environmental persistence of (R)-triticonazole in agricultural soils?

  • Methodological Answer : Conduct soil microcosm studies under controlled conditions (e.g., 25°C, 60% water-holding capacity). Apply (R)-triticonazole at field-relevant concentrations (e.g., 1–5 mg/kg soil). Use LC-MS/MS to quantify residual levels at intervals (0, 7, 14, 28 days). Assess degradation kinetics using first-order models and correlate with soil properties (pH, organic matter) .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing synergistic effects between (R)-triticonazole and other azole fungicides?

  • Methodological Answer : Use the Wadley method or CompuSyn software to calculate synergistic ratios (SR). Test combinations (e.g., (R)-triticonazole + prochloraz) at varying mass ratios (e.g., 1:1 to 1:3). Conduct isobolographic analysis to identify non-additive interactions. Validate results in planta (e.g., wheat seedlings infected with Fusarium) by comparing disease incidence (%) and mycotoxin reduction .

Q. How can conflicting data on the non-target effects of (R)-triticonazole on soil microbiota be resolved?

  • Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., soil type, application rates). Design longitudinal field trials with high-throughput sequencing (16S rRNA/ITS) to monitor microbial diversity shifts. Apply mixed-effects models to distinguish treatment effects from natural variability. Cross-reference with EPA Tier 1 risk assessments, which prioritize acute toxicity thresholds for soil invertebrates .

Q. What statistical methods are appropriate for determining the significance of (R)-triticonazole's enantiomer-specific bioactivity differences?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare enantiomer efficacy across multiple fungal strains. Calculate enantioselectivity ratios (ER = EC₅₀(S)/EC₅₀(R)) and apply bootstrapping to estimate confidence intervals. For structural insights, perform molecular dynamics simulations to quantify binding energy differences (±ΔG) between enantiomers and target enzymes .

Data Analysis and Reporting Guidelines

  • Handling Contradictions : Apply triangulation by combining chemical residue data, bioassay results, and field observations. Use causal inference frameworks (e.g., Bradford Hill criteria) to evaluate ecological risk hypotheses .
  • Statistical Rigor : Report means with standard deviations (not standard errors) and justify precision (e.g., "EC₅₀ = 0.23 ± 0.05 μg/mL"). Specify statistical tests (e.g., two-tailed t-test, α = 0.05) and avoid "significant" without p-values .
  • Data Visualization : Ensure figures include clear titles, labeled axes, and consistent color schemes (e.g., RColorBrewer palettes). Reference all tables in-text (e.g., "Table II") and provide raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.